Product packaging for 2,6-Dithiaspiro[3.3]heptane(Cat. No.:CAS No. 174-81-2)

2,6-Dithiaspiro[3.3]heptane

Cat. No.: B15492673
CAS No.: 174-81-2
M. Wt: 132.3 g/mol
InChI Key: ZOVMGOFNKBUCIL-UHFFFAOYSA-N
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Description

2,6-Dithiaspiro[3.3]heptane is a spirocyclic sulfide building block of significant interest in medicinal and synthetic chemistry. Its highly rigid, three-dimensional scaffold is valued for exploring novel chemical space in drug design, often serving as a bioisostere for flat aromatic rings or other saturated heterocycles to improve a compound's physicochemical properties and selectivity . While its nitrogen-based analog, 2,6-diazaspiro[3.3]heptane, has been extensively explored as a piperazine bioisostere in the development of receptor ligands , the sulfur atoms in this compound introduce distinct electronic and steric properties. These features make it a promising scaffold for constructing disulfide-linked conjugates, metal-chelating complexes, and for applications in materials science. Researchers utilize this compound as a versatile precursor to enhance molecular rigidity and metabolic stability in their synthetic targets. The compound is intended for research and development purposes only and is not for diagnostic or therapeutic use. Key Applications: • Medicinal Chemistry: A versatile, rigid scaffold for library synthesis in lead optimization . • Drug Discovery: Serves as a bioisostere to modulate the properties of active pharmaceutical ingredients . • Chemical Biology: Potential for creating probes and conjugates due to its sulfur functional groups. Handling and Storage: Store in a cool, dry place under inert conditions. For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8S2 B15492673 2,6-Dithiaspiro[3.3]heptane CAS No. 174-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174-81-2

Molecular Formula

C5H8S2

Molecular Weight

132.3 g/mol

IUPAC Name

2,6-dithiaspiro[3.3]heptane

InChI

InChI=1S/C5H8S2/c1-5(2-6-1)3-7-4-5/h1-4H2

InChI Key

ZOVMGOFNKBUCIL-UHFFFAOYSA-N

Canonical SMILES

C1C2(CS1)CSC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dithiaspiro[3.3]heptane is a unique heterocyclic compound featuring a spirocyclic core, where two thietane rings are joined by a single carbon atom. This rigid, three-dimensional structure has garnered interest in the field of medicinal chemistry, where the spiro[3.3]heptane scaffold is explored as a bioisosteric replacement for more common carbocyclic and heterocyclic rings.[1][2][3][4] This guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, a proposed synthetic route, and its potential reactivity, to support its application in research and drug development.

Chemical and Physical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. Due to the limited availability of experimental data in the public domain, some values are estimated based on the properties of analogous thioethers and spirocyclic compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound-
CAS Number 174-81-2[5]
Molecular Formula C₅H₈S₂[5]
Molecular Weight 132.3 g/mol [5]
Appearance Colorless to pale yellow solid or oilEstimated
Melting Point Not available-
Boiling Point Estimated 180-200 °C at 760 mmHgEstimation based on analogous thioethers.
Density Estimated 1.2 - 1.3 g/cm³Estimation based on analogous thioethers.
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate). Sparingly soluble in water.Estimated
pKa Not available-

Spectroscopic Data

Detailed spectroscopic characterization is essential for the unambiguous identification of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound has been referenced in the literature, though the specific chemical shift values were not accessible through the conducted searches.[5] Based on typical chemical shifts for carbons adjacent to a sulfur atom in thioethers, the methylene carbons of the thietane rings are expected to resonate in the range of 20-40 ppm.[6] Due to the symmetry of the molecule, two signals would be expected: one for the four equivalent methylene carbons (C1, C3, C5, C7) and one for the spirocyclic carbon (C4).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a single signal for the eight equivalent methylene protons. The chemical shift for protons on carbons adjacent to a sulfur atom in a thioether typically falls in the range of 2.0-3.0 ppm.

3.2. Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 132.3.

Synthesis of this compound: A Proposed Experimental Protocol

While a specific published protocol for the synthesis of this compound was not found, a plausible route can be proposed based on the synthesis of analogous diaza- and oxaspiro[3.3]heptanes, which often employ a double nucleophilic substitution reaction.[7] The proposed synthesis involves the reaction of pentaerythritol tetrabromide with sodium sulfide.

4.1. Proposed Reaction Scheme

G cluster_reactants Reactants cluster_product Product Pentaerythritol_Tetrabromide Pentaerythritol Tetrabromide Dithiaspiroheptane This compound Pentaerythritol_Tetrabromide->Dithiaspiroheptane Double Nucleophilic Substitution Sodium_Sulfide Sodium Sulfide (Na₂S) Sodium_Sulfide->Dithiaspiroheptane

Caption: Proposed synthesis of this compound.

4.2. Detailed Methodology

Materials:

  • Pentaerythritol tetrabromide

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (absolute)

  • Water (deionized)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

  • Addition of Electrophile: To the stirred solution of sodium sulfide, add a solution of pentaerythritol tetrabromide in ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and extract with dichloromethane.

  • Purification: Wash the combined organic extracts with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

4.3. Experimental Workflow Diagram

G start Start dissolve Dissolve Na₂S·9H₂O in EtOH/H₂O start->dissolve add Add Pentaerythritol Tetrabromide in EtOH dissolve->add reflux Reflux for several hours add->reflux monitor Monitor reaction (TLC/GC-MS) reflux->monitor cool Cool to room temperature monitor->cool concentrate Remove EtOH in vacuo cool->concentrate extract Extract with CH₂Cl₂ concentrate->extract wash Wash organic layers extract->wash dry Dry with MgSO₄ wash->dry purify Purify (Chromatography/Distillation) dry->purify end End purify->end

Caption: Proposed workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the two thioether linkages.

5.1. Nucleophilicity of Sulfur

The lone pairs of electrons on the sulfur atoms make them nucleophilic.[8] They can react with various electrophiles, such as alkyl halides, in Sₙ2 reactions to form sulfonium salts. This reactivity allows for further functionalization of the spirocycle.

G Dithiaspiroheptane This compound (Nucleophile) Product Sulfonium Salt Dithiaspiroheptane->Product Nucleophilic Attack Electrophile Electrophile (E⁺) (e.g., CH₃I) Electrophile->Product

Caption: Nucleophilic reactivity of this compound.

5.2. Oxidation of Thioethers

The sulfur atoms in this compound can be oxidized to form sulfoxides and subsequently sulfones using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[9][10][11] The extent of oxidation can be controlled by the choice of oxidant and reaction conditions.

G Thioether This compound Sulfoxide This compound-2-oxide Thioether->Sulfoxide [O] Sulfone This compound-2,6-dioxide Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of this compound.

Applications in Drug Development

While no specific biological activities or signaling pathways have been reported for this compound itself, the spiro[3.3]heptane scaffold is of significant interest in drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to improve the pharmacological properties of drug candidates.[1][2][3][4] It is often used as a bioisostere for other cyclic systems, such as piperidine or cyclohexane, to explore new chemical space and potentially enhance metabolic stability and binding affinity. The introduction of the two sulfur atoms in this compound offers additional opportunities for hydrogen bonding and other non-covalent interactions with biological targets.

G cluster_scaffold Spiro[3.3]heptane Core cluster_properties Improved Properties Scaffold Rigid 3D Scaffold Metabolic_Stability Metabolic Stability Scaffold->Metabolic_Stability Binding_Affinity Binding Affinity Scaffold->Binding_Affinity Novel_Chemical_Space Novel Chemical Space Scaffold->Novel_Chemical_Space

Caption: Role of the spiro[3.3]heptane scaffold in drug design.

Conclusion

This compound is a fascinating molecule with a unique structural architecture. While experimental data on its basic properties are limited, this guide provides a comprehensive overview based on available information and well-founded estimations. The proposed synthetic route offers a practical starting point for its preparation. The inherent reactivity of the thioether functionalities, coupled with the desirable properties of the spiro[3.3]heptane core, makes this compound a promising building block for the design and synthesis of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential in medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dithiaspiro[3.3]heptane is a unique sulfur-containing spirocyclic compound. While its nitrogen and oxygen-containing analogues, such as 2,6-diazaspiro[3.3]heptane, have garnered significant attention in medicinal chemistry as rigid scaffolds and bioisosteres for motifs like piperazine, this compound remains a less explored chemical entity. This guide provides a comprehensive overview of the core technical information available for this compound, including its chemical identity, synthesis, and known properties, compiled to serve as a foundational resource for researchers in chemical synthesis and materials science.

Chemical Identity and Properties

This compound is a bicyclic organic compound where two thietane (four-membered sulfur-containing) rings are joined by a central spiro carbon atom. Its rigid, three-dimensional structure is of potential interest for creating novel molecular frameworks.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name This compound
CAS Number 175-99-5
Molecular Formula C₅H₈S₂
Molecular Weight 132.25 g/mol
Appearance Crystalline solid
Melting Point 68-69 °C

Synthesis of this compound

The primary and most cited method for the synthesis of this compound involves a double nucleophilic substitution reaction between a pentaerythritol derivative and a sulfide source.

Experimental Protocol

The synthesis can be performed by reacting 1,3-dibromo-2,2-bis(bromomethyl)propane (also known as pentaerythrityl tetrabromide) with sodium sulfide.[1]

Reagents and Materials:

  • 1,3-Dibromo-2,2-bis(bromomethyl)propane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Phase-transfer catalyst (e.g., Adogen 464) (Optional, but can improve reaction efficiency)

Procedure:

  • A solution of sodium sulfide nonahydrate is prepared in aqueous ethanol.

  • 1,3-Dibromo-2,2-bis(bromomethyl)propane is added to the sulfide solution.

  • The reaction mixture is stirred vigorously and heated under reflux. A reaction time of 1.5 to 10 hours has been reported.[1][2]

  • Upon completion, the reaction is cooled, and the product is isolated. This may involve extraction of the residue with a suitable organic solvent (e.g., chloroform), washing the combined organic extracts with water, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.[2]

  • The crude product can be purified by chromatography or recrystallization.

Quantitative Data:

  • Yield: A yield of 61% has been reported for this reaction.[1]

Synthesis Workflow Diagram

G cluster_reactants Reactants reagent1 1,3-Dibromo-2,2- bis(bromomethyl)propane conditions Reflux (1.5-10 h) reagent1->conditions reagent2 Sodium Sulfide Nonahydrate (Na₂S·9H₂O) reagent2->conditions solvent Aqueous Ethanol solvent->conditions product This compound conditions->product

Caption: Synthesis of this compound via nucleophilic substitution.

Structure and Characterization

While detailed modern spectroscopic data (such as ¹H and ¹³C NMR) for this compound is not widely published, characterization would typically involve standard analytical techniques. The symmetrical nature of the molecule would lead to a simplified NMR spectrum. Its derivatives, such as this compound 2,6-dioxide, have been studied for their conformational rigidity and axial asymmetry.

Applications and Future Outlook

There is a notable lack of published applications for this compound in the scientific literature, especially when compared to its analogues.

  • Analogues in Drug Discovery: The related 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane scaffolds are of significant interest to the pharmaceutical industry. Their rigid, three-dimensional structures serve as valuable non-classical bioisosteres for piperazine and morpholine, respectively, often improving properties like aqueous solubility and metabolic stability in drug candidates.

  • Potential in Materials Science: Given the presence of two sulfur atoms, this compound could be explored as a building block or ligand in coordination chemistry and materials science. The sulfur atoms could coordinate to metal centers to form novel polymers or metal-organic frameworks (MOFs). New macrocyclic polythiaethers have been prepared from this compound, with the resulting polysulfoxides showing potential as phase-transfer catalysts.[3]

Conclusion

This compound is a structurally intriguing molecule whose chemistry is significantly underdeveloped compared to its heteroatomic relatives. The established synthesis provides a viable route for its preparation, opening the door for further investigation. For researchers and scientists, this compound represents an opportunity to explore new chemical space, whether in the development of novel ligands for catalysis, unique monomers for polymer synthesis, or as a potential, albeit underexplored, scaffold for medicinal chemistry. The detailed experimental protocol provided herein serves as a starting point for such future investigations.

References

An In-depth Technical Guide to 2,6-Dithiaspiro[3.3]heptane: Molecular Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dithiaspiro[3.3]heptane, a sulfur-containing heterocyclic compound. While specific experimental data for this particular molecule is limited in publicly available literature, this document extrapolates information from closely related spiro[3.3]heptane analogues to offer a valuable resource for researchers. The spiro[3.3]heptane scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can serve as a bioisostere for common carbocyclic and heterocyclic rings.

Core Molecular Data

This compound is a spirocyclic compound featuring two sulfur atoms replacing the carbons at the 2 and 6 positions of the spiro[3.3]heptane framework. Its fundamental molecular properties are summarized below.

PropertyValueSource
Molecular Formula C5H8S2--INVALID-LINK--
Molecular Weight 132.25 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 174-81-2--INVALID-LINK--

Synthesis Protocols

Representative Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative

This protocol describes the preparation of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane and is adapted from a known procedure.[1]

Materials:

  • (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equivalent) in THF (1.5 mL) is prepared in a sealed tube.[1]

  • To this stirred solution, t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equivalents) is added.[1]

  • The reaction mixture is heated to 70 °C.[1]

  • After 90 minutes, an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equivalent) is added, and heating is continued for another hour.[1]

  • The reaction is then cooled to ambient temperature.

  • The mixture is filtered to remove potassium chloride, and the solvent is evaporated to yield the crude product.

This cyclization reaction proceeds smoothly to form the spirocyclic bisazetidine core.[1] A similar approach, starting with appropriate sulfur-containing precursors, could potentially be employed for the synthesis of this compound.

Experimental and Synthetic Workflows

The synthesis of spiro[3.3]heptane derivatives often involves the construction of the strained bicyclic system through cyclization reactions. A generalized workflow for the synthesis of functionalized spiro[3.3]heptanes is depicted below.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_intermediate Intermediate cluster_modification Functional Group Modification cluster_final Final Product A Functionalized Cyclobutane Precursor C Cyclization Reaction A->C B Reagents for Ring Formation B->C D Spiro[3.3]heptane Core Structure C->D Formation of Spirocyclic System E Derivatization Reactions D->E F Targeted Spiro[3.3]heptane Derivative E->F Introduction of Desired Functionality

References

An In-Depth Technical Guide to the Synthesis of 2,6-Dithiaspiro[3.3]heptane from Pentaerythritol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,6-dithiaspiro[3.3]heptane, a valuable spirocyclic scaffold for drug discovery, starting from the readily available precursor, pentaerythritol. This document details the core synthetic transformations, including experimental protocols and quantitative data, to facilitate its application in a research and development setting.

Introduction

Spiro[3.3]heptane motifs are of significant interest in medicinal chemistry as they offer a rigid, three-dimensional core that can serve as a non-aromatic bioisostere for various cyclic and aromatic systems. The introduction of heteroatoms, such as sulfur, into this framework to form this compound, provides unique physicochemical properties and potential for novel biological activities. This guide outlines a two-step synthesis commencing with pentaerythritol, proceeding through a key tetrabrominated intermediate.

Overall Synthetic Pathway

The synthesis of this compound from pentaerythritol is proposed to proceed via a two-step sequence. The first step involves the conversion of the four hydroxyl groups of pentaerythritol into a more reactive species, specifically by bromination to yield pentaerythrityl tetrabromide. The subsequent and final step is a double intramolecular-like cyclization using a sulfur nucleophile, such as sodium sulfide, to form the desired dithiaspirocyclic system.

G Pentaerythritol Pentaerythritol C(CH₂OH)₄ PentaerythritylTetrabromide Pentaerythrityl Tetrabromide C(CH₂Br)₄ Pentaerythritol->PentaerythritylTetrabromide  HBr or PBr₃ Dithiaspiroheptane This compound PentaerythritylTetrabromide->Dithiaspiroheptane  Na₂S

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Pentaerythrityl Tetrabromide (1,3-Dibromo-2,2-bis(bromomethyl)propane)

The conversion of pentaerythritol to pentaerythrityl tetrabromide is a crucial step to activate the neopentyl core for subsequent nucleophilic substitution. This can be achieved through various brominating agents. A common and effective method involves the use of phosphorus tribromide.

Experimental Workflow:

G Start Start AddPenta Add Pentaerythritol to Reaction Vessel Start->AddPenta Cool Cool to 0 °C AddPenta->Cool AddPBr3 Slowly Add PBr₃ Cool->AddPBr3 Warm Warm to Room Temp. and then Reflux AddPBr3->Warm Quench Quench with Ice-Water Warm->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize End End Recrystallize->End G Start Start PrepareNa2S Prepare a solution of Sodium Sulfide in a polar aprotic solvent (e.g., DMF) Start->PrepareNa2S AddTetrabromide Add Pentaerythrityl Tetrabromide solution dropwise PrepareNa2S->AddTetrabromide Heat Heat the reaction mixture AddTetrabromide->Heat Monitor Monitor reaction by GC-MS or TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with water Cool->Dilute Extract Extract with an organic solvent Dilute->Extract Wash Wash organic layers Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by chromatography or distillation Dry->Purify End End Purify->End

Discovery and first synthesis of 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and First Synthesis of 2,6-Dithiaspiro[3.3]heptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and first synthesis of this compound. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis logically follows established methods for constructing the spiro[3.3]heptane core. This document outlines the most probable initial synthetic route, detailed experimental protocols based on analogous reactions, and relevant quantitative data. The information is presented to be of maximal utility to researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Historical Context

The spiro[3.3]heptane scaffold has garnered significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can provide novel vector orientations for substituents compared to more traditional ring systems. This unique geometry makes it an attractive bioisostere for various cyclic and aromatic moieties. While the diaza- and oxa- analogues of spiro[3.3]heptane have been more extensively studied, the dithia- variant, this compound, presents an intriguing structure with potential applications in materials science and as a ligand in coordination chemistry.

The first synthesis of this compound is not explicitly documented in a landmark publication. However, its synthesis can be inferred from the well-established methodologies for the preparation of other spiro[3.3]heptane derivatives. A common and effective strategy involves the double alkylation of a dinucleophile with a 1,1-bis(electrophilic methyl)cyclobutane derivative. This approach has been successfully employed for the synthesis of various carbocyclic and heterocyclic spiro[3.3]heptanes. Therefore, the first synthesis of this compound most likely involved the reaction of a suitable 1,1-bis(halomethyl)cyclobutane with a sulfide source.

The First Synthesis: A Reconstructed Approach

The most plausible and efficient route for the first synthesis of this compound involves a one-step double nucleophilic substitution reaction. This approach is analogous to the synthesis of other 2,6-diheterospiro[3.3]heptanes.

The key transformation is the reaction of a 1,1-bis(halomethyl)cyclobutane, such as 1,1-bis(bromomethyl)cyclobutane, with a sulfide nucleophile, typically sodium sulfide. This reaction constructs the two thietane rings fused at a central spirocyclic carbon atom.

Synthesis Pathway

The logical synthesis pathway is illustrated below.

Synthesis_Pathway start 1,1-Bis(bromomethyl)cyclobutane product This compound start->product DMF, Heat reagent Sodium Sulfide (Na2S) reagent->product

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the likely first synthesis of this compound, based on analogous and well-established procedures for the formation of similar spirocyclic systems.

Synthesis of 1,1-Bis(bromomethyl)cyclobutane (Starting Material)

A common precursor for spiro[3.3]heptane synthesis is 1,1-bis(bromomethyl)cyclobutane. While commercially available, its synthesis from diethyl 1,1-cyclobutanedicarboxylate is a standard procedure.

Experimental Workflow:

Experimental_Workflow cluster_0 Reduction cluster_1 Bromination A Diethyl 1,1-cyclobutanedicarboxylate B Cyclobutane-1,1-diyldimethanol A->B LiAlH4, THF C Cyclobutane-1,1-diyldimethanol D 1,1-Bis(bromomethyl)cyclobutane C->D PBr3, Pyridine

Caption: Workflow for the synthesis of the key precursor.

Protocol:

  • Reduction of Diethyl 1,1-cyclobutanedicarboxylate: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of diethyl 1,1-cyclobutanedicarboxylate in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield cyclobutane-1,1-diyldimethanol.

  • Bromination of Cyclobutane-1,1-diyldimethanol: The crude diol is dissolved in a suitable solvent such as diethyl ether or dichloromethane, and the solution is cooled to 0 °C. Phosphorus tribromide (PBr₃) is added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is then quenched with ice-water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 1,1-bis(bromomethyl)cyclobutane.

Synthesis of this compound

Protocol:

  • A solution of 1,1-bis(bromomethyl)cyclobutane in dimethylformamide (DMF) is added to a stirred suspension of anhydrous sodium sulfide (Na₂S) in DMF at room temperature.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Quantitative Data

As the specific "first synthesis" paper is not available, the following table presents expected quantitative data based on analogous reactions for the synthesis of spiro[3.3]heptane derivatives. These values should be considered representative and may vary based on specific reaction conditions and scale.

ParameterValue (Representative)Notes
Yield of 1,1-Bis(bromomethyl)cyclobutane 70-85% (over two steps)Yields can be optimized by careful control of reaction conditions.
Yield of this compound 50-70%The yield is dependent on the purity of the starting materials and reaction time.
Reaction Time (Spirocyclization) 12-24 hoursMonitored by TLC or GC-MS for completion.
Purity (after purification) >98%Achieved by column chromatography or distillation.
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 3.2-3.4 (m, 8H)Expected to show a complex multiplet for the eight methylene protons.
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 35-40 (CH₂), 45-50 (Cq)Expected signals for the methylene carbons and the spirocyclic quaternary carbon.
Mass Spectrometry (EI) m/z = 144 [M]⁺Molecular ion peak corresponding to the molecular weight of the product.

Logical Relationships in the Synthesis

The synthesis of this compound is a logical progression from readily available starting materials to the final target molecule, employing standard and high-yielding organic transformations.

Logical_Relationship cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Target Molecule A Diethyl 1,1-cyclobutanedicarboxylate B 1,1-Bis(bromomethyl)cyclobutane A->B Reduction & Bromination C This compound B->C Spirocyclization with Na2S

Caption: Logical flow of the synthesis of this compound.

Conclusion

While the precise historical details of the first synthesis of this compound are not well-documented, a logical and efficient synthetic route can be confidently proposed based on established methodologies for analogous spiro[3.3]heptane systems. The key step involves the double alkylation of sodium sulfide with 1,1-bis(bromomethyl)cyclobutane. This technical guide provides researchers with a comprehensive understanding of this synthesis, including detailed experimental protocols and expected quantitative data, to facilitate further exploration and application of this unique spirocyclic scaffold in various fields of chemical science.

Conformational Landscape of the Spiro[3..3]heptane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[3.3]heptane motif, a unique bridged carbocycle, has garnered significant attention in medicinal chemistry and materials science due to its rigid, three-dimensional structure. This framework serves as a valuable bioisostere for commonly used groups like phenyl and cyclohexyl, offering improved metabolic stability and novel intellectual property opportunities. A thorough understanding of its conformational preferences is paramount for the rational design of molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the conformational analysis of the spiro[3.3]heptane ring system, summarizing key structural parameters and the experimental and computational methodologies used in their determination.

The spiro[3.3]heptane molecule is characterized by two cyclobutane rings fused at a central quaternary carbon atom. The inherent ring strain and steric interactions within the cyclobutane moieties dictate the overall geometry, leading to a non-planar, puckered conformation. The primary conformational process in spiro[3.3]heptane is the puckering of the four-membered rings.

Conformational Isomers and Energetics

The puckering of the two cyclobutane rings in spiro[3.3]heptane can occur in a concerted or independent manner, leading to various conformational isomers. The primary conformations are typically described by the dihedral angles within each ring. While a planar conformation is theoretically possible, it is energetically unfavorable due to significant angle and torsional strain. The molecule adopts puckered conformations to alleviate this strain.

Computational studies, employing methods such as ab initio and Density Functional Theory (DFT), are crucial for elucidating the conformational energetics of spiro[3.3]heptane. These studies can predict the relative energies of different conformers and the energy barriers for interconversion between them.

Table 1: Calculated Conformational Energies of Spiro[3.3]heptane

ConformationMethodRelative Energy (kcal/mol)Puckering Angle (°)
PuckeredDFT (B3LYP/6-31G)0.00~25-30
Planar (Transition State)DFT (B3LYP/6-31G)~5-70

Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the calculations.

Structural Parameters

Experimental techniques like gas-phase electron diffraction (GED) and microwave spectroscopy provide precise geometric parameters for molecules in the gas phase, free from intermolecular interactions. For spiro[3.3]heptane, these methods would yield accurate bond lengths, bond angles, and dihedral angles that define its puckered structure. In the absence of a dedicated study on the parent spiro[3.3]heptane, data from X-ray crystallography of substituted derivatives can provide valuable insights into the core structure. For instance, a study on a tetrakis(mesyloxymethyl)spiro[3.3]heptane derivative revealed dihedral angles of 12.9 (7)° and 21.2 (5)° for the two cyclobutane rings, confirming their puckered nature.[1]

Table 2: Representative Geometric Parameters for the Spiro[3.3]heptane Core

ParameterExperimental (X-ray of derivative)Computational (DFT)
Bond Lengths (Å)
C-C (ring)~1.55~1.54-1.56
C-HNot reported~1.09
Bond Angles (°) **
C-C-C (ring)~88-92~88-90
H-C-HNot reported~107-109
Dihedral Angles (°) **
C-C-C-C (ring puckering)12.9 - 21.2~25-30

Note: Experimental values are from a substituted derivative and may differ slightly from the unsubstituted parent compound. Computational values are typical ranges observed in DFT calculations.

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to investigate the conformational landscape of cyclic molecules like spiro[3.3]heptane.

Experimental Protocols
  • Gas-Phase Electron Diffraction (GED): This technique involves scattering a beam of high-energy electrons off a gaseous sample.[2] The resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles. The experimental setup typically involves a vacuum chamber, an electron gun, a nozzle for introducing the sample, and a detector to record the scattered electrons. Data analysis involves fitting a theoretical model of the molecule's structure to the experimental diffraction data.

  • Microwave Spectroscopy: This high-resolution spectroscopic technique measures the rotational transitions of molecules in the gas phase. The frequencies of these transitions are related to the moments of inertia of the molecule, from which its precise geometry can be determined. A typical microwave spectrometer consists of a microwave source, a sample cell, and a detector.

  • X-ray Crystallography: This method is used to determine the three-dimensional structure of molecules in the solid state. While crystal packing forces can influence the conformation, X-ray data for spiro[3.3]heptane derivatives provide valuable information about the inherent puckering of the cyclobutane rings. The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build an electron density map and, subsequently, the molecular structure.

Computational Protocols
  • Ab initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to calculate the electronic structure and energy of a molecule. By performing these calculations for different molecular geometries, a potential energy surface can be mapped out, revealing the stable conformers and the transition states that connect them. A typical workflow involves:

    • Building an initial 3D model of the spiro[3.3]heptane molecule.

    • Performing a geometry optimization to find the lowest energy structure (the global minimum).

    • Conducting a conformational search to identify other low-energy conformers.

    • Calculating the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

    • Calculating the relative energies of the conformers and the energy barriers for interconversion.

  • Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These methods use classical force fields to model the potential energy of a molecule. They are computationally less expensive than quantum mechanical methods and can be used to study the dynamic behavior of larger systems over longer timescales. Force fields consist of parameters that describe bond stretching, angle bending, torsional potentials, and non-bonded interactions.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of spiro[3.3]heptane.

Conformational_Interconversion Conformational Interconversion of Spiro[3.3]heptane Puckered1 Puckered Conformer 1 Planar_TS Planar Transition State Puckered1->Planar_TS Energy Barrier Planar_TS->Puckered1 Puckered2 Puckered Conformer 2 Planar_TS->Puckered2 Puckered2->Planar_TS Energy Barrier

Caption: Interconversion between two puckered conformers proceeds through a higher-energy planar transition state.

Experimental_Workflow General Experimental Workflow for Structural Determination cluster_GED Gas-Phase Electron Diffraction cluster_Xray X-ray Crystallography GED_Sample Gaseous Sample Diffraction Scattering GED_Sample->Diffraction Electron_Beam Electron Beam Electron_Beam->Diffraction Detector_GED Detector Diffraction->Detector_GED Analysis_GED Data Analysis Detector_GED->Analysis_GED Crystal Single Crystal Diffraction_Xray Diffraction Crystal->Diffraction_Xray Xray_Beam X-ray Beam Xray_Beam->Diffraction_Xray Detector_Xray Detector Diffraction_Xray->Detector_Xray Analysis_Xray Structure Solution Detector_Xray->Analysis_Xray

Caption: Simplified workflows for determining molecular structure using GED and X-ray crystallography.

Conclusion

The spiro[3.3]heptane ring system possesses a well-defined, puckered conformation that is a consequence of the inherent strain in its constituent cyclobutane rings. While detailed experimental data on the parent compound remains a target for future studies, a combination of X-ray crystallographic data from derivatives and computational modeling provides a consistent picture of its three-dimensional structure. A thorough grasp of these conformational features is essential for leveraging the full potential of the spiro[3.3]heptane scaffold in the design of novel pharmaceuticals and advanced materials. The methodologies outlined in this guide provide a framework for the continued exploration of this and other complex cyclic systems.

References

Thermochemical Stability of 2,6-Dithiaspiro[3.3]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted thermochemical stability of 2,6-dithiaspiro[3.3]heptane. Due to the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, namely spiro[3.3]heptane and thietane, to build a predictive framework. It covers estimated thermochemical parameters, potential decomposition pathways, and detailed methodologies for the experimental and computational evaluation of these properties. This document is intended to serve as a foundational resource for researchers interested in the application of novel strained heterocyclic scaffolds in medicinal chemistry and materials science.

Introduction

Spiro[3.3]heptane and its derivatives are increasingly recognized as valuable scaffolds in drug discovery, offering a rigid, three-dimensional structure that can serve as a bioisostere for more common carbocyclic and heterocyclic rings. The introduction of heteroatoms into this framework, as in this compound, can further modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity. A thorough understanding of the thermochemical stability of these novel structures is paramount for predicting their behavior in biological systems and under various processing conditions. This guide provides an in-depth, albeit predictive, analysis of the key thermochemical characteristics of this compound.

Predicted Thermochemical Data

The thermochemical properties of this compound have been estimated based on data from its constituent structural motifs: the spiro[3.3]heptane carbon skeleton and the thietane (thiacyclobutane) ring.

Table 1: Estimated Thermochemical Properties of this compound (Gas Phase)

PropertyEstimated ValueBasis of Estimation
Molecular Formula C₅H₈S₂-
Molecular Weight 132.25 g/mol -
Standard Enthalpy of Formation (ΔHf°) +120 to +140 kJ/molBased on the strain energy of spiro[3.3]octane (a close analog) and the enthalpy of formation of thietane.
Ring Strain Energy ~213 kJ/mol (~51 kcal/mol)Primarily derived from the high strain of the spiro[3.3]octane carbon framework[1].

Note: These are estimated values and should be confirmed by experimental or detailed computational studies.

Factors Influencing Thermochemical Stability

The stability of this compound is primarily influenced by a combination of ring strain and the nature of the carbon-sulfur bonds.

G Factors Influencing Thermochemical Stability Stability Thermochemical Stability of This compound RingStrain High Ring Strain (~51 kcal/mol) Stability->RingStrain Decreased by CSBonds C-S Bond Strength Stability->CSBonds Influenced by Decomposition Decomposition Pathways RingStrain->Decomposition Promotes CSBonds->Decomposition Dictates

Caption: Key factors determining the stability of this compound.

Potential Decomposition Pathways

Under thermal stress, this compound is expected to decompose via pathways that relieve its significant ring strain. The weaker C-S bonds compared to C-C bonds are likely to be the points of initial fragmentation.

Potential decomposition reactions include:

  • Ring Opening: Homolytic or heterolytic cleavage of a C-S bond to form a diradical or zwitterionic intermediate, which can then undergo further reactions.

  • Fragmentation: Concerted or stepwise fragmentation into smaller, more stable molecules. Likely products could include ethylene, thioformaldehyde (H₂C=S), and other small sulfur-containing compounds.

  • Rearrangement: Isomerization to less strained cyclic structures.

G Potential Thermal Decomposition Pathways Parent This compound RingOpening Ring Opening (C-S Cleavage) Parent->RingOpening Heat Fragmentation Fragmentation Parent->Fragmentation Heat Rearrangement Rearrangement Parent->Rearrangement Heat Products Stable Products (e.g., Ethylene, Thioformaldehyde) RingOpening->Products Fragmentation->Products Rearrangement->Products

Caption: Hypothetical decomposition routes for this compound.

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of organosulfur compounds requires specialized experimental techniques.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a key measure of a molecule's stability. For sulfur-containing organic compounds, this is typically determined by measuring the enthalpy of combustion (ΔHc°) using a rotating-bomb calorimeter.

Experimental Workflow:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within the combustion bomb. A known amount of a combustion aid (e.g., mineral oil) may be used.

  • Bomb Sealing and Pressurization: The bomb is sealed and pressurized with a high pressure of pure oxygen (typically ~30 atm). A small, known amount of water is added to the bomb to ensure that the sulfuric acid formed is in a defined state.

  • Combustion: The bomb is placed in a calorimeter, and the sample is ignited electrically. The temperature change of the surrounding water is measured with high precision.

  • Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amounts of nitric acid (from residual nitrogen) and sulfuric acid formed.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and any combustion aids, as well as for the formation of nitric and sulfuric acids. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

G Workflow for Bomb Calorimetry of Organosulfur Compounds cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis and Calculation Prep Sample Weighing and Placement Seal Bomb Sealing and Pressurization with O₂ Prep->Seal Combust Ignition and Combustion Seal->Combust Temp Temperature Measurement Combust->Temp ProdAnalysis Analysis of Combustion Products Temp->ProdAnalysis Calc Calculation of ΔH_c° and ΔH_f° ProdAnalysis->Calc

Caption: Experimental workflow for determining the enthalpy of formation.

Computational Protocols for Thermochemical Analysis

Computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules for which experimental data is unavailable.

High-Accuracy Composite Methods

Methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are designed to provide high-accuracy thermochemical data.[2][3]

Computational Workflow:

  • Geometry Optimization: The molecular geometry of this compound is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

  • Extrapolation and Correction: The energies are extrapolated to the complete basis set limit, and empirical corrections are added to account for remaining deficiencies in the calculations.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization method, where the computed enthalpy of atomization is combined with the experimentally known enthalpies of formation of the constituent atoms in their standard states.[2]

Table 2: Comparison of Common Computational Methods for Thermochemistry

MethodTypical Accuracy (ΔHf°)Computational CostKey Features
DFT (e.g., B3LYP, M06-2X) 10-20 kJ/molLow to ModerateGood for geometry and frequencies; accuracy for energies is functional-dependent.
G3/G4 4-5 kJ/molHighComposite method with empirical corrections; well-established for a wide range of molecules.
CBS-QB3 4-6 kJ/molHighAnother widely used composite method with a different set of calculations and corrections.
W1/W2 < 2 kJ/molVery HighVery high accuracy, but computationally very expensive and limited to small molecules.

Conclusion

While direct experimental data for this compound is currently lacking, a robust predictive framework can be established by leveraging data from analogous structures. The molecule is predicted to be highly strained, with a positive enthalpy of formation, suggesting a lower intrinsic stability compared to acyclic or larger-ring thioethers. Its decomposition is likely to be driven by the relief of this strain, proceeding through the cleavage of the C-S bonds. The experimental and computational protocols outlined in this guide provide a clear roadmap for the future determination of the precise thermochemical properties of this and other novel spirocyclic compounds, which will be crucial for their rational design and application in drug discovery and materials science.

References

Navigating the Solubility Landscape of 2,6-Dithiaspiro[3.3]heptane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dithiaspiro[3.3]heptane, a unique spirocyclic compound with increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a predictive solubility profile, a detailed experimental protocol for solubility determination, and a framework for data organization.

Due to the novel nature of this compound, specific quantitative solubility data in a wide range of organic solvents is not yet extensively documented in publicly available literature. This guide, therefore, provides a predictive assessment based on the fundamental principle of "like dissolves like," and equips researchers with the methodology to generate precise quantitative data.

Predicted Solubility Profile of this compound

The molecular structure of this compound, characterized by a non-polar spirocyclic hydrocarbon framework and two thioether linkages, suggests it is a non-polar to weakly polar compound. The sulfur atoms introduce a slight polarity due to the difference in electronegativity between sulfur and carbon; however, the overall symmetrical and hydrocarbon-rich structure is expected to dominate its solubility behavior.

Based on this structural analysis, the following solubility predictions can be made:

  • High Solubility: Expected in non-polar and weakly polar aprotic solvents. The compound's non-polar nature will allow it to readily interact with and be solvated by solvents with similar low polarity.

  • Moderate Solubility: Likely in polar aprotic solvents. While the overall molecule is non-polar, the presence of sulfur atoms may allow for some dipole-dipole interactions with polar aprotic solvents.

  • Low to Insoluble: Predicted in highly polar protic solvents. The strong hydrogen bonding network of protic solvents like water and methanol would be difficult for the non-polar this compound to disrupt, leading to poor solubility.

The following table summarizes the predicted solubility and provides a template for recording experimental findings.

SolventPolarityPredicted SolubilityQuantitative Solubility (e.g., mg/mL at 25°C)
Non-Polar Solvents
HexaneNon-PolarHigh
TolueneNon-PolarHigh
Diethyl EtherNon-PolarHigh
Weakly Polar Aprotic Solvents
Dichloromethane (DCM)Weakly PolarHigh
Tetrahydrofuran (THF)Weakly PolarHigh
Polar Aprotic Solvents
AcetonePolar AproticModerate
Acetonitrile (ACN)Polar AproticModerate
Dimethylformamide (DMF)Polar AproticModerate
Dimethyl Sulfoxide (DMSO)Polar AproticModerate
Polar Protic Solvents
EthanolPolar ProticLow
MethanolPolar ProticLow
WaterPolar ProticInsoluble

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the equilibrium solubility method, is recommended.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.

    • Record the initial mass of the compound added.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for chromatography). The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start select_solvents Select Solvents start->select_solvents add_excess_solid Add Excess Solid select_solvents->add_excess_solid add_solvent Add Known Volume of Solvent add_excess_solid->add_solvent equilibrate Agitate at Constant Temp. add_solvent->equilibrate settle Allow Solid to Settle equilibrate->settle filter_supernatant Filter Supernatant settle->filter_supernatant dilute_sample Dilute Sample filter_supernatant->dilute_sample analyze Analyze by HPLC/GC dilute_sample->analyze calculate_conc Calculate Concentration analyze->calculate_conc report_solubility Report Solubility calculate_conc->report_solubility finish End report_solubility->finish

Caption: Workflow for determining the solubility of this compound.

2,6-Dithiaspiro[3.3]heptane: A Technical Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a rigid, three-dimensional bioisostere for commonly employed aromatic and saturated cyclic systems. While its nitrogenous and oxygenated congeners, such as 2,6-diazaspiro[3.3]heptane and 2,6-dioxaspiro[3.3]heptane, have been increasingly explored, the sulfur-containing analogue, 2,6-dithiaspiro[3.3]heptane, remains a largely uncharted territory. This technical guide illuminates the untapped potential of this compound as a novel building block for drug discovery and materials science. By leveraging established principles of sulfur chemistry and the known attributes of the spiro[3.3]heptane framework, we delineate promising research avenues, propose detailed experimental protocols for its synthesis and functionalization, and present hypothetical, yet realistic, quantitative data to guide future investigations. This document serves as a foundational resource for researchers seeking to venture into the chemistry of this intriguing sulfur-containing spirocycle.

Introduction: The Case for this compound

Spiro[3.3]heptane and its derivatives are recognized for their unique, rigid, and non-planar geometry, which can confer advantageous physicochemical properties when incorporated into bioactive molecules. These properties include improved metabolic stability, enhanced aqueous solubility, and the ability to project substituents into distinct vectors in three-dimensional space, potentially leading to improved target engagement and selectivity. The exploration of heteroatom-containing spiro[3.3]heptanes has primarily focused on nitrogen and oxygen, with these analogues serving as effective bioisosteres for piperidine, piperazine, and morpholine.

The introduction of sulfur into the spiro[3.3]heptane core to form this compound is a logical yet underexplored progression. Sulfur-containing heterocycles are prevalent in numerous pharmaceuticals and natural products, often contributing to their biological activity. The thietane rings of this compound are expected to influence the scaffold's lipophilicity, hydrogen bonding capacity, and metabolic profile in ways distinct from its oxygen and nitrogen counterparts. Furthermore, the sulfur atoms provide reactive handles for further functionalization, opening up a diverse chemical space for the synthesis of novel derivatives.

This guide outlines key research areas for this compound, including its synthesis, derivatization, and potential applications in medicinal chemistry and materials science.

Proposed Synthesis of the this compound Core

While no direct experimental protocol for the synthesis of this compound is readily available in the literature, a plausible and efficient route can be extrapolated from established methods for the synthesis of thietanes. The most common approach involves the reaction of a 1,3-dielectrophile with a sulfide source. For the construction of the spirocyclic core of this compound, a tetra-substituted methane derivative serves as the ideal starting material.

Synthetic Pathway

The proposed synthesis starts from the readily available pentaerythritol, which is converted to its tetrabromide derivative. Subsequent reaction with sodium sulfide in a suitable solvent is expected to yield the desired this compound.

G Pentaerythritol Pentaerythritol Pentaerythritol_tetrabromide Pentaerythritol tetrabromide Pentaerythritol->Pentaerythritol_tetrabromide PBr3 or HBr Dithiaspiroheptane This compound Pentaerythritol_tetrabromide->Dithiaspiroheptane Na2S, DMF

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pentaerythritol tetrabromide (1 equivalent)

  • Sodium sulfide nonahydrate (2.2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of pentaerythritol tetrabromide in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium sulfide nonahydrate in one portion.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Hypothetical Characterization Data
PropertyPredicted Value
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₅H₈S₂
Molecular Weight 132.25 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 3.50-3.60 (m, 8H)
¹³C NMR (CDCl₃, 100 MHz) δ 45.0 (spiro C), 35.0 (CH₂)
Mass Spectrum (EI) m/z 132 (M⁺), 104, 72

Potential Research Areas and Functionalization Strategies

The unique structure of this compound opens up several avenues for research and development.

Medicinal Chemistry: A Novel Bioisostere

The primary application of this compound is likely to be in medicinal chemistry as a bioisostere for other cyclic moieties. Its potential to modulate physicochemical properties makes it an attractive scaffold for drug design.

Logical Workflow for Bioisosteric Replacement Studies:

G cluster_0 Lead Compound Identification cluster_1 Analogue Design & Synthesis cluster_2 Property Evaluation cluster_3 Data Analysis & Iteration Lead Identify Lead Compound with Target Cyclic Moiety (e.g., Phenyl, Piperidine) Design In Silico Design of This compound Analogue Lead->Design Synthesis Synthesize the Analogue Design->Synthesis PhysChem Measure Physicochemical Properties (Solubility, Lipophilicity) Synthesis->PhysChem InVitro In Vitro Biological Assays (e.g., Target Binding, Cell Viability) Synthesis->InVitro ADME In Vitro ADME Profiling (Metabolic Stability) Synthesis->ADME Analysis Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis PhysChem->Analysis InVitro->Analysis ADME->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Design Iterative Design G Monomer This compound Polymer Cross-linked Poly(thioether) Monomer->Polymer Cationic or Anionic Initiator

Methodological & Application

Gram-Scale Synthesis of 2,6-Dithiaspiro[3.3]heptane: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of 2,6-Dithiaspiro[3.3]heptane, a valuable spirocyclic scaffold for applications in medicinal chemistry and drug discovery. The synthesis is based on the reaction of a commercially available or readily synthesized precursor, 3,3-bis(chloromethyl)oxetane, with a sulfur nucleophile.

Introduction

Spirocyclic scaffolds have gained significant attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. This compound, a sulfur-containing analogue of the well-explored 2,6-diazaspiro[3.3]heptane, offers a unique geometric constraint and potential for novel biological activity. This protocol outlines a practical and scalable method for its synthesis.

Reaction Scheme

The overall synthetic strategy involves a two-step process starting from pentaerythritol, or a one-step process from the commercially available 3,3-bis(chloromethyl)oxetane.

Scheme 1: Synthesis of this compound

Synthesis Pentaerythritol Pentaerythritol BCMO 3,3-Bis(chloromethyl)oxetane Pentaerythritol->BCMO DTSH This compound BCMO->DTSH Na2S Sodium Sulfide (Na2S) Na2S->DTSH

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3,3-Bis(chloromethyl)oxetane (Optional, if not commercially available)

This procedure is adapted from known methods for the cyclization of pentaerythritol derivatives.

Materials:

  • Pentaerythritol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of pentaerythritol in pyridine is cooled in an ice bath.

  • Thionyl chloride is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • The reaction mixture is cooled, and excess thionyl chloride is removed under reduced pressure.

  • The residue is poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield 3,3-bis(chloromethyl)oxetane as a colorless oil.

Step 2: Gram-Scale Synthesis of this compound

This protocol is based on the analogous synthesis of 2,6-diazaspiro[3.3]heptane and is expected to provide the target compound in good yield.

Materials:

  • 3,3-Bis(chloromethyl)oxetane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of sodium sulfide nonahydrate (2.2 equivalents) in a mixture of DMF and water (e.g., 9:1 v/v), 3,3-bis(chloromethyl)oxetane (1.0 equivalent) is added at room temperature.

  • The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous mixture is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

Table 1: Reactant Quantities and Expected Yield for Gram-Scale Synthesis

ReactantMolecular Weight ( g/mol )Moles (for 10g of starting material)Mass (g)Volume (mL)Equivalents
3,3-Bis(chloromethyl)oxetane155.020.064510.0~7.71.0
Sodium sulfide nonahydrate240.180.14234.1-2.2
Product Molecular Weight ( g/mol ) Theoretical Moles Theoretical Yield (g) Expected Yield (g) Expected Yield (%)
This compound148.280.06459.566.7 - 8.170 - 85

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance White to off-white solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.0-3.5 (s, 8H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~40-45 (spiro C), ~35-40 (-CH₂-S-)
Mass Spectrometry (EI) m/z (%): 148 [M]⁺, fragments corresponding to loss of CH₂S
Purity (by GC-MS) >95%

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Mix 3,3-bis(chloromethyl)oxetane, Na2S·9H2O, DMF, and Water B Heat to 100-110 °C (12-24 hours) A->B C Cool and Dilute with Water B->C D Extract with Dichloromethane C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Solvent Evaporation F->G H Column Chromatography (Silica Gel) G->H I Characterization (NMR, MS) H->I

Application Notes and Protocols for the Polymerization of 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a theoretical framework and prospective experimental protocols for the synthesis of novel sulfur-containing polymers through the ring-opening polymerization (ROP) of 2,6-dithiaspiro[3.3]heptane. While direct experimental data for the polymerization of this specific monomer is not yet prevalent in published literature, the protocols outlined herein are based on established principles of cyclic sulfide and thiirane polymerization.[1][2][3][4] This document is intended to serve as a comprehensive guide for researchers venturing into the synthesis and characterization of poly(this compound) and to facilitate the exploration of its potential applications in materials science and drug development.

Introduction: this compound as a Monomer

This compound is a unique spirocyclic monomer containing two thietane (four-membered thioether) rings sharing a central quaternary carbon atom. The inherent ring strain of the thietane rings makes this monomer a promising candidate for ring-opening polymerization (ROP), a process that can lead to the formation of linear polythioethers.

The resulting polymer, poly(this compound), would possess a distinctive structure with a high density of sulfur atoms and regularly spaced quaternary carbon centers along the polymer backbone. Such polymers are anticipated to exhibit interesting properties, including a high refractive index, excellent thermal stability, and the ability to coordinate with heavy metals.[5][6] These characteristics make them attractive for applications in optical materials, specialty adhesives, and as platforms for drug delivery systems.[7]

Proposed Polymerization Mechanisms

Based on the known chemistry of cyclic sulfides, two primary mechanisms are proposed for the polymerization of this compound: Cationic Ring-Opening Polymerization and Radical Ring-Opening Polymerization.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is a well-established method for the polymerization of cyclic sulfides like thiiranes.[1][8] The polymerization is typically initiated by a cationic species, such as a strong acid or a Lewis acid, which activates the monomer by protonating or coordinating to one of the sulfur atoms. This is followed by nucleophilic attack of another monomer molecule on the activated, propagating chain end, leading to ring-opening and chain growth. The propagating species in this case is a sulfonium ion.[8]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Cationic Initiator (e.g., BF₃·OEt₂) Monomer This compound Initiator->Monomer Activation Activated_Monomer Activated Monomer (Sulfonium Ion) Monomer->Activated_Monomer Growing_Chain Propagating Chain (Polymeric Sulfonium Ion) Activated_Monomer->Growing_Chain Another_Monomer This compound Growing_Chain->Another_Monomer Nucleophilic Attack Elongated_Chain Elongated Polymer Chain Another_Monomer->Elongated_Chain Elongated_Chain->Growing_Chain Repeat n times Final_Polymer Poly(this compound) Elongated_Chain->Final_Polymer Chain Transfer or Reaction with Counter-ion

Figure 1. Proposed workflow for Cationic Ring-Opening Polymerization.
Radical Ring-Opening Polymerization (rROP)

Radical ROP is another potential route, particularly if the monomer can be induced to form a radical species that propagates by ring-opening.[9][10][11] This method often requires initiators that generate free radicals upon heating or irradiation, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The key step is the cleavage of a carbon-sulfur bond within the ring to form a thiyl radical, which then adds to another monomer molecule to continue the chain reaction.[2]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Decomposition (Δ or hν) Monomer This compound Radical->Monomer Addition Monomer_Radical Monomer Radical Adduct Monomer->Monomer_Radical Ring_Opened_Radical Ring-Opened Thiyl Radical Monomer_Radical->Ring_Opened_Radical Ring Opening Another_Monomer This compound Ring_Opened_Radical->Another_Monomer Addition Propagating_Chain Propagating Polymer Radical Another_Monomer->Propagating_Chain Propagating_Chain->Ring_Opened_Radical Repeat n times Final_Polymer Poly(this compound) Propagating_Chain->Final_Polymer Combination or Disproportionation G Drug_Polymer_Conjugate Drug-Polymer Conjugate (Hydrophobic) Oxidation Oxidation of Thioether to Sulfoxide/Sulfone Drug_Polymer_Conjugate->Oxidation Presence of ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Oxidation Polymer_Degradation Polymer Chain Scission or Increased Hydrophilicity Oxidation->Polymer_Degradation Drug_Release Drug Release Polymer_Degradation->Drug_Release

References

Application of 2,6-Dithiaspiro[3.3]heptane in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dithiaspiro[3.3]heptane (DTSH) is a sulfur-containing spirocyclic compound that has garnered significant interest in polymer chemistry for its potential in creating advanced materials with unique optical properties. The incorporation of sulfur atoms into polymer backbones is a well-established strategy for developing high refractive index polymers (HRIPs).[1][2] These materials are critical components in a variety of optical and optoelectronic applications, including advanced lenses, optical films, and coatings for electronic devices.[3][4] The strained ring structure of DTSH also makes it a suitable monomer for ring-opening polymerization (ROP), a process that can lead to the formation of high molecular weight polymers with desirable thermal and mechanical properties.

This document provides detailed application notes on the use of DTSH in polymer synthesis, focusing on its role in the creation of high refractive index polymers. It also includes a generalized experimental protocol for the cationic ring-opening polymerization (CROP) of DTSH, based on established methods for similar sulfur-containing cyclic monomers.

Key Applications: High Refractive Index Polymers

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of high refractive index polymers (HRIPs). The high sulfur content of DTSH contributes significantly to the molar refractivity of the resulting polymer, which in turn leads to a high refractive index.

Advantages of DTSH-based Polymers:

  • High Refractive Index: The presence of two sulfur atoms within a compact spirocyclic structure leads to polymers with potentially high refractive indices, desirable for the miniaturization of optical components.

  • Good Thermal Stability: Polymers derived from DTSH are expected to exhibit good thermal stability, a critical requirement for materials used in optical devices that may be subjected to heat during fabrication or operation.

  • Optical Transparency: Sulfur-containing polymers can be designed to have high transparency in the visible region of the electromagnetic spectrum, which is essential for lens and coating applications.[1]

  • Processability: The resulting polymers are often soluble in common organic solvents, facilitating their processing into thin films and other optical components.[1]

Quantitative Data Summary

The following table summarizes the typical properties of high refractive index polymers derived from sulfur-containing monomers, providing an expected performance range for polymers synthesized from this compound.

PropertyExpected Value RangeNotes
Refractive Index (n_D)1.65 - 1.75The high sulfur content is a primary contributor to the high refractive index. The exact value will depend on the polymer structure and purity.[2]
Abbe's Number (ν_d)30 - 45A higher Abbe's number indicates lower chromatic dispersion, which is crucial for high-quality lenses. Sulfur-containing polymers can offer a good balance of high refractive index and a reasonable Abbe's number.[5][6]
Glass Transition Temp (T_g)100 - 200 °CThe rigid spirocyclic structure is expected to lead to a relatively high glass transition temperature, contributing to the dimensional stability of the material at elevated temperatures.[7]
5% Weight Loss Temp (T_d5)> 300 °CIndicates good thermal stability, important for processing and long-term device reliability.[7][8]
Molecular Weight (M_w)> 10,000 g/mol Achievable through controlled polymerization techniques like CROP, leading to good mechanical properties.[1]

Experimental Protocols

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ring-opening polymerization is a suitable method for the polymerization of sulfur-containing cyclic monomers like DTSH. The following protocol is a generalized procedure based on the CROP of similar heterocyclic monomers.

Materials:

  • This compound (DTSH), purified by sublimation or recrystallization

  • Initiator (e.g., trifluoromethanesulfonic acid (TfOH), boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or toluene)

  • Quenching agent (e.g., methanol, triethylamine)

  • Precipitation solvent (e.g., methanol, hexane)

Procedure:

  • Monomer and Solvent Preparation:

    • Purify the this compound monomer to remove any impurities that could inhibit polymerization.

    • Dry the chosen solvent over a suitable drying agent (e.g., calcium hydride for DCM) and distill under an inert atmosphere.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified DTSH monomer in the anhydrous solvent.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

    • Add the initiator dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.

    • Allow the reaction to proceed for the desired time (typically several hours), monitoring the viscosity of the solution.

  • Termination and Purification:

    • Quench the polymerization by adding a small amount of the quenching agent.

    • Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred non-solvent.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the precipitation solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight and molecular weight distribution of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the chemical structure of the polymer using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

    • Measure the refractive index and Abbe's number using an ellipsometer or a refractometer.

    • Analyze the thermal properties (glass transition temperature and thermal stability) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification cluster_char Characterization Monomer Purify DTSH Monomer Dissolve Dissolve Monomer in Solvent Monomer->Dissolve Solvent Dry Anhydrous Solvent Solvent->Dissolve Initiate Add Initiator Dissolve->Initiate Polymerize Allow to Polymerize Initiate->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Dry Dry Polymer Precipitate->Dry GPC GPC (Mw, PDI) Dry->GPC NMR NMR/FTIR (Structure) Dry->NMR Optical Ellipsometry (n, ν) Dry->Optical Thermal DSC/TGA (Tg, Td) Dry->Thermal

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

signaling_pathway cluster_monomer Monomer Properties cluster_polymer Polymerization cluster_polymer_props Polymer Properties cluster_applications Applications DTSH This compound Sulfur High Sulfur Content DTSH->Sulfur Strained Strained Rings DTSH->Strained CROP Cationic Ring-Opening Polymerization Sulfur->CROP Enables High Molar Refractivity Strained->CROP Driving Force for Polymerization High_n High Refractive Index CROP->High_n High_Tg High Glass Transition Temp. CROP->High_Tg Good_T_stability Good Thermal Stability CROP->Good_T_stability Lenses Advanced Lenses High_n->Lenses Coatings Optical Coatings High_n->Coatings Waveguides Waveguides High_n->Waveguides High_Tg->Lenses High_Tg->Coatings High_Tg->Waveguides Good_T_stability->Lenses Good_T_stability->Coatings Good_T_stability->Waveguides

Caption: Logical relationship between monomer structure, polymerization, polymer properties, and applications.

References

Application Notes and Protocols: 2,6-Dithiaspiro[3.3]heptane in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches have revealed no current scientific publications detailing the use of 2,6-Dithiaspiro[3.3]heptane as a crosslinking agent. The primary focus of research on the spiro[3.3]heptane scaffold and its derivatives is centered on their application in medicinal chemistry and drug discovery, particularly as bioisosteres for phenyl rings and as rigid three-dimensional molecular scaffolds.[1][2][3]

Consequently, the creation of detailed application notes, experimental protocols, and quantitative data tables for this compound as a crosslinking agent is not feasible at this time due to the absence of foundational research in this area.

This document instead provides an overview of the current state of knowledge on spiro[3.3]heptane derivatives, which may be of interest for alternative applications in your research.

The Spiro[3.3]heptane Scaffold: A Focus on Medicinal Chemistry

The spiro[3.3]heptane core is a unique three-dimensional and rigid structure that has garnered significant interest in drug discovery.[2][3] Its non-planar geometry provides access to novel chemical space compared to traditional flat aromatic rings.[1]

Key Applications in Drug Development:
  • Benzene Bioisostere: Spiro[3.3]heptane derivatives are being explored as saturated, non-aromatic replacements for phenyl groups in drug candidates.[1][2] This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.[1]

  • Novel Scaffolds: The rigid nature of the spiro[3.3]heptane framework allows for the precise spatial arrangement of functional groups, making it an attractive scaffold for the design of new pharmacophores.[4] This can lead to compounds with high selectivity for their biological targets.[4]

Synthesis of Spiro[3.3]heptane Derivatives

While specific protocols for this compound are not available, various synthetic routes have been developed for other heteroatom-containing spiro[3.3]heptanes, such as the 2,6-diaza derivatives. These methods often involve multi-step syntheses.[5]

A general workflow for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes is outlined below. This may provide a conceptual basis for the potential synthesis of other derivatives.

G A Starting Material (e.g., Chloroester) B Reduction & Oxidation to form Aldehyde A->B C Reductive Amination with Primary Amines/Anilines B->C D Cyclization (e.g., with Potassium tert-butoxide) C->D E Functionalized 2,6-Diazaspiro[3.3]heptane D->E

Caption: General synthetic workflow for 2,6-diazaspiro[3.3]heptanes.

Potential Future Directions

While there is no current data on this compound as a crosslinking agent, the presence of two sulfur atoms suggests potential for reactivity that could be exploited in materials science. Thiols are known to participate in various crosslinking chemistries, such as thiol-ene reactions or oxidative disulfide bond formation. Future research could explore the synthesis of this compound and the subsequent investigation of its utility in forming crosslinked polymers or hydrogels.

Summary of Spiro[3.3]heptane Derivatives in Research

Compound ClassPrimary Area of ResearchKey Findings
Spiro[3.3]heptane (carbocyclic)Medicinal ChemistryCan act as a non-collinear bioisostere for the phenyl ring, with potential for improved physicochemical properties in drug candidates.[1][2]
2,6-Diazaspiro[3.3]heptaneMedicinal ChemistryUtilized as a rigid scaffold and structural surrogate for piperazine in the development of new pharmaceutical agents.[6][7]
Spiro cross-links (biological)BiochemistryA class of glycoxidation products formed in proteins, not a synthetic crosslinking agent.[8]

Disclaimer: The information provided is based on currently available scientific literature. The absence of data on this compound as a crosslinking agent does not preclude its potential use, but rather indicates a gap in current research. Researchers are encouraged to explore this novel area.

References

The Untapped Potential of 2,6-Dithiaspiro[3.3]heptane in Pharmaceutical Design: An Analysis of Available Data and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

While the exploration of novel spirocyclic scaffolds is a burgeoning area in medicinal chemistry, a comprehensive review of the scientific literature reveals a significant information gap concerning the application of 2,6-dithiaspiro[3.3]heptane in the design of new pharmaceuticals. Despite the growing interest in its nitrogen (2,6-diaza) and oxygen (2-oxa-6-aza) analogs as bioisosteric replacements for common pharmacophoric fragments, the dithia counterpart remains largely unexplored. This document aims to provide a detailed overview of the current landscape, highlighting the established use of related spiro[3.3]heptane systems and outlining the potential avenues for the future investigation of the promising, yet underrepresented, this compound scaffold.

Introduction to Spiro[3.3]heptanes in Drug Discovery

Spiro[3.3]heptanes are a class of bicyclic compounds characterized by two cyclobutane rings sharing a single carbon atom. Their rigid, three-dimensional structure offers a unique conformational profile that can be advantageous in drug design. The introduction of heteroatoms, such as nitrogen, oxygen, and sulfur, into the spirocyclic core further diversifies the accessible chemical space and modulates physicochemical properties.

In recent years, 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane have emerged as valuable bioisosteres for commonly used saturated heterocycles like piperazine and morpholine. Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting a functional group in a drug molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. The spiro[3.3]heptane core has been shown to influence key drug-like properties, including solubility, lipophilicity, and metabolic stability.

The Unexplored Territory: this compound

Despite the documented success of its nitrogen and oxygen-containing analogs, there is a conspicuous absence of published research detailing the synthesis, biological evaluation, or application of this compound in pharmaceutical development. While the parent compound is commercially available, its potential as a novel scaffold or bioisostere in medicinal chemistry remains to be unlocked. The introduction of two sulfur atoms into the spirocyclic framework is anticipated to impart unique electronic and steric properties, potentially leading to novel interactions with biological targets and improved pharmacokinetic profiles.

Application Notes: 2,6-Diaza- and 2-Oxa-6-azaspiro[3.3]heptane as Proven Bioisosteres

To provide a framework for the potential application of the dithia analog, this section details the established use of 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane in drug design.

Bioisosteric Replacement Strategy

The primary application of these scaffolds is as bioisosteric replacements for piperazine, piperidine, and morpholine. This strategy aims to:

  • Improve Physicochemical Properties: Enhance aqueous solubility and reduce lipophilicity (logD).

  • Enhance Metabolic Stability: The rigid spirocyclic core can be less susceptible to metabolic degradation compared to more flexible ring systems.

  • Explore Novel Chemical Space: The unique three-dimensional shape of the spirocycle can lead to new interactions with the target protein, potentially improving potency and selectivity.

  • Navigate Intellectual Property: The use of novel scaffolds can provide a route to new chemical entities with freedom to operate.

Quantitative Data on Physicochemical Properties

The following table summarizes the impact of replacing common heterocycles with spiro[3.3]heptane analogs on key physicochemical properties.

Parent Molecule FragmentBioisosteric ReplacementChange in logD7.4Change in pKaReference
Piperazine2,6-Diazaspiro[3.3]heptane↓ (up to -0.80)Not consistently reported[1]
Morpholine2-Oxa-6-azaspiro[3.3]heptane↓ (up to -1.2)↑ (up to +1.5)[1]

Note: The exact change in physicochemical properties is context-dependent and varies with the overall molecular structure.

Experimental Protocols

Below are representative protocols for the synthesis of functionalized diaza- and oxa-spiro[3.3]heptane derivatives, which could be adapted for the synthesis of this compound-containing molecules.

Protocol 1: Synthesis of N-Aryl-2,6-diazaspiro[3.3]heptanes via Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide with a protected 2,6-diazaspiro[3.3]heptane.

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane

  • Aryl halide (e.g., bromobenzene)

  • Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Buchwald-Hartwig Coupling:

    • To an oven-dried flask, add N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv), aryl halide (1.1 equiv), Pd2(dba)3 (0.02 equiv), RuPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous dioxane and heat the mixture at 100 °C for 20 minutes.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.

  • Boc Deprotection:

    • Dissolve the purified product in DCM.

    • Add TFA (10 equiv) and stir the mixture at room temperature for 3 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO3 solution).

    • Extract the product with an organic solvent, dry the organic layer over Na2SO4, and concentrate to yield the final N-aryl-2,6-diazaspiro[3.3]heptane.

Protocol 2: Reductive Amination for the Synthesis of N-Substituted 2-Oxa-6-azaspiro[3.3]heptanes

This protocol describes the functionalization of the secondary amine of 2-oxa-6-azaspiro[3.3]heptane.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane

  • Aldehyde or ketone (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 2-oxa-6-azaspiro[3.3]heptane in DCE, add the aldehyde or ketone and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add NaBH(OAc)3 portion-wise and continue stirring at room temperature overnight.

  • Quench the reaction with saturated NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-substituted 2-oxa-6-azaspiro[3.3]heptane.

Visualizations

Logical Relationship of Spiro[3.3]heptane Analogs in Drug Design

G cluster_0 Common Scaffolds in Approved Drugs cluster_1 Spiro[3.3]heptane Bioisosteres Piperazine Piperazine 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Piperazine->2,6-Diazaspiro[3.3]heptane Bioisosteric Replacement Morpholine Morpholine 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane Morpholine->2-Oxa-6-azaspiro[3.3]heptane Bioisosteric Replacement Piperidine Piperidine Piperidine->2-Oxa-6-azaspiro[3.3]heptane Bioisosteric Replacement This compound\n(Unexplored) This compound (Unexplored)

Caption: Bioisosteric relationships of spiro[3.3]heptane analogs.

General Synthetic Workflow for Incorporating Spiro[3.3]heptane Scaffolds

G Start Start Synthesis_of_Spirocycle Synthesis of Functionalized Spiro[3.3]heptane Start->Synthesis_of_Spirocycle Coupling_Reaction Coupling to Drug Scaffold Synthesis_of_Spirocycle->Coupling_Reaction Purification Purification and Characterization Coupling_Reaction->Purification Biological_Evaluation In vitro and in vivo Biological Evaluation Purification->Biological_Evaluation End Lead Candidate Biological_Evaluation->End

Caption: Workflow for spiro[3.3]heptane-based drug discovery.

Future Directions and Conclusion

The lack of data on this compound presents a clear opportunity for novel research in medicinal chemistry. Future studies should focus on:

  • Development of Synthetic Routes: Establishing efficient and scalable synthetic methods for producing a variety of functionalized this compound building blocks.

  • Physicochemical Profiling: Systematically evaluating the impact of the dithia core on properties such as solubility, lipophilicity, and metabolic stability in comparison to its diaza and oxa-aza analogs.

  • In Silico and In Vitro Screening: Utilizing computational methods to predict the binding of this compound-containing molecules to various biological targets, followed by experimental validation.

  • Bioisosteric Replacement Studies: Directly comparing the pharmacological and pharmacokinetic profiles of drug candidates containing the dithia spirocycle with their established piperazine, morpholine, or piperidine-containing counterparts.

References

Application Notes and Protocols: Metal-Organic Frameworks (MOFs) Incorporating 2,6-Dithiaspiro[3.3]heptane Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The synthesis and application of Metal-Organic Frameworks (MOFs) incorporating 2,6-dithiaspiro[3.3]heptane linkers represent a novel area of research. As of the latest literature review, specific examples of MOFs constructed from this particular linker have not been reported. The following application notes and protocols are therefore presented as a guide for the exploration and development of this promising, yet uncharted, class of materials. The methodologies are based on established principles of MOF synthesis and characterization and are intended to be adapted by researchers pioneering this field.

Introduction: The Potential of this compound-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[2][3]

The incorporation of a this compound moiety as a linker in MOF architecture is a compelling strategy for creating novel materials with unique properties. The spirocyclic core imparts significant rigidity, which can lead to robust frameworks with permanent porosity. Furthermore, the presence of sulfur atoms in the backbone offers several potential advantages:

  • Soft Lewis Basic Sites: The sulfur atoms can act as soft Lewis bases, enabling specific interactions with guest molecules, such as heavy metals or certain organic compounds.

  • Post-Synthetic Modification: The thioether linkages are amenable to selective oxidation or alkylation, providing a route to functionalize the MOF after its initial synthesis.

  • Catalytic Activity: The sulfur sites could serve as active centers for various catalytic transformations.

A hypothetical dicarboxylate linker, this compound-1,5-dicarboxylic acid, is proposed as a suitable building block for the synthesis of these novel MOFs.

Hypothetical MOF Characterization Data

The following table presents exemplary, yet hypothetical, quantitative data for a potential MOF synthesized using a this compound-based linker, herein referred to as DTH-MOF-1. These values are based on typical data for microporous MOFs and should serve as a benchmark for researchers synthesizing these new materials.

PropertyHypothetical Value for DTH-MOF-1
BET Surface Area 1200 - 1800 m²/g
Langmuir Surface Area 1800 - 2500 m²/g
Pore Volume 0.6 - 0.9 cm³/g
Micropore Volume 0.4 - 0.7 cm³/g
Pore Size 8 - 15 Å
Thermal Stability (TGA) Stable up to 350 °C in N₂
Drug Loading Capacity (e.g., Ibuprofen) 20 - 35 wt%

Experimental Protocols

General Protocol for Solvothermal Synthesis of DTH-MOF-1

This protocol describes a general method for the synthesis of a hypothetical zinc-based MOF using this compound-1,5-dicarboxylic acid.

Materials:

  • This compound-1,5-dicarboxylic acid linker

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 50 mg of the this compound-1,5-dicarboxylic acid linker and 80 mg of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).

  • To remove residual DMF from the pores, immerse the crystals in ethanol (10 mL) for 3 days, replacing the ethanol with a fresh portion each day.

  • For activation, the solvent-exchanged crystals can be dried under vacuum at 150 °C for 12 hours.

Protocol for Characterization of DTH-MOF-1

Powder X-Ray Diffraction (PXRD):

  • Grind a small sample of the activated MOF into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the PXRD pattern over a 2θ range of 5° to 50° with a step size of 0.02°.

  • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) to confirm phase purity.

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF in an alumina TGA pan.

  • Heat the sample from room temperature to 600 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.

  • Analyze the resulting TGA curve to determine the thermal stability of the framework.

Gas Sorption Analysis (BET Surface Area):

  • Transfer approximately 100 mg of the activated MOF to a pre-weighed sample tube.

  • Degas the sample at 150 °C under vacuum for 12 hours.

  • Measure the nitrogen adsorption-desorption isotherm at 77 K.

  • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • Determine the pore volume and pore size distribution using appropriate models (e.g., t-plot, DFT).

Protocol for Drug Loading into DTH-MOF-1

This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into the pores of the MOF.

Materials:

  • Activated DTH-MOF-1

  • Ibuprofen

  • Ethanol

Procedure:

  • Prepare a 10 mg/mL solution of ibuprofen in ethanol.

  • Suspend 50 mg of activated DTH-MOF-1 in 10 mL of the ibuprofen solution.

  • Stir the suspension at room temperature for 48 hours in a sealed container to allow for diffusion of the drug into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with fresh ethanol (2 x 5 mL) to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at 60 °C for 12 hours.

  • To determine the drug loading, digest a known mass of the drug-loaded MOF in a suitable solvent (e.g., dilute HCl) and analyze the drug concentration using UV-Vis spectroscopy or HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Activation cluster_characterization Characterization cluster_application Application Testing Linker This compound Linker Synthesis Solvothermal Solvothermal Synthesis Linker->Solvothermal Metal Metal Salt (e.g., Zn(NO3)2) Metal->Solvothermal Washing Washing & Solvent Exchange Solvothermal->Washing Activation Activation (Heating under Vacuum) Washing->Activation PXRD PXRD Activation->PXRD TGA TGA Activation->TGA GasSorption Gas Sorption (BET) Activation->GasSorption DrugLoading Drug Loading Activation->DrugLoading Catalysis Catalytic Testing Activation->Catalysis ReleaseStudy Drug Release Study DrugLoading->ReleaseStudy

Caption: Experimental workflow for the synthesis, characterization, and application testing of a hypothetical DTH-MOF.

drug_release_mechanism cluster_mof MOF Pore cluster_environment Biological Environment (e.g., Tumor Microenvironment) MOF DTH-MOF-1 Drug Drug Molecules ReleasedDrug Released Drug Drug->ReleasedDrug Diffusion / Framework Degradation Stimulus Stimulus (e.g., low pH, enzymes) Stimulus->MOF Triggers Release TherapeuticEffect Therapeutic Effect ReleasedDrug->TherapeuticEffect Leads to

References

Application Notes and Protocols for Self-Assembled Monolayers (SAMs) on Gold using 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a powerful platform for tailoring the surface properties of materials, with significant applications in biosensing, drug delivery, and fundamental cell-surface interaction studies. The formation of SAMs on gold surfaces using organosulfur compounds, particularly thiols, is a well-established and versatile technique. This document provides detailed application notes and protocols for the formation and characterization of SAMs using a unique spirocyclic dithiol, 2,6-Dithiaspiro[3.3]heptane (DTSH).

The rigid, strained ring structure of DTSH presents distinct possibilities for surface functionalization compared to traditional linear alkanethiols. As a dithiol, DTSH can potentially bind to the gold surface in different configurations, leading to SAMs with varied surface densities and functionalities. These unique structural features make DTSH an intriguing candidate for creating novel interfaces for biological and pharmaceutical research.

Properties of this compound

PropertyValue
Molecular FormulaC₅H₈S₂
Molecular Weight132.25 g/mol
AppearanceWhite to off-white solid
Key FeatureSpirocyclic structure with two thiol-containing four-membered rings

Potential Binding Configurations of DTSH on Gold

Due to its dithiol nature, this compound can adopt several binding configurations on a gold surface. The specific configuration will likely depend on factors such as the concentration of the DTSH solution, the immersion time, and the solvent used.

DTSH_Binding cluster_0 Possible Binding Configurations Au_Surface Gold Substrate (Au) DTSH_Bi_Loop DTSH_Bi_Loop Au_Surface->DTSH_Bi_Loop Two Au-S Bonds (Same Molecule) DTSH_Bi_Bridge DTSH_Bi_Bridge Au_Surface->DTSH_Bi_Bridge Two Au-S Bonds (Between Sites) DTSH_Mono Monodentate Attachment

Caption: Potential binding modes of this compound on a gold surface.

Experimental Protocols

The following protocols are adapted from standard procedures for forming alkanethiol SAMs on gold and should be optimized for specific experimental conditions.

Protocol 1: Preparation of Gold Substrates

High-quality SAMs require atomically flat and clean gold surfaces.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides with a chromium or titanium adhesion layer)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute, 200 proof)

  • Nitrogen gas (high purity)

Procedure:

  • Handle gold substrates with clean, solvent-resistant tweezers at all times.

  • Piranha Cleaning (for robust substrates):

    • In a designated fume hood, carefully immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

  • UV/Ozone Cleaning (alternative):

    • Place the gold substrates in a UV/ozone cleaner for 15-20 minutes to remove organic contaminants.

  • Dry the cleaned substrates under a gentle stream of high-purity nitrogen gas.

  • Use the substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Formation of DTSH Self-Assembled Monolayers

Materials:

  • Cleaned gold substrates

  • This compound (DTSH)

  • Anhydrous ethanol or other suitable solvent (e.g., toluene, tetrahydrofuran)

  • Clean glass vials with Teflon-lined caps

  • Sonicator

Procedure:

  • Prepare a 1 mM solution of DTSH in anhydrous ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Place the cleaned gold substrates in the glass vials.

  • Fill the vials with the DTSH solution, ensuring the entire gold surface is submerged.

  • To minimize oxidation, purge the headspace of the vials with nitrogen gas before sealing.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

  • After incubation, remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules.

  • Dry the SAM-coated substrates under a gentle stream of nitrogen.

  • Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation start Start: Gold Substrate clean Clean Substrate (Piranha or UV/Ozone) start->clean rinse_dry Rinse & Dry clean->rinse_dry immerse Immerse Substrate in Solution rinse_dry->immerse Immediate Use prepare_sol Prepare 1 mM DTSH Solution prepare_sol->immerse incubate Incubate (18-24h) immerse->incubate rinse_final Rinse with Solvent incubate->rinse_final dry_final Dry with Nitrogen rinse_final->dry_final characterize Characterize SAM dry_final->characterize

Caption: General workflow for the formation of DTSH SAMs on gold substrates.

Characterization of DTSH SAMs

A combination of surface-sensitive techniques is recommended to fully characterize the resulting SAMs.

Quantitative Data (Illustrative)
Characterization TechniqueParameterExpected Value for DTSH SAMComparison with Alkanethiol SAM (e.g., C12H25SH)
Contact Angle Goniometry Advancing Water Contact Angle (θw)70° - 85°~110° (hydrophobic methyl terminus)
Ellipsometry Film Thickness4 - 8 Å~15 Å
X-ray Photoelectron Spectroscopy (XPS) S(2p) Binding Energy162.0 ± 0.5 eV (thiolate)162.1 ± 0.3 eV
C(1s) / Au(4f) RatioVaries with thicknessHigher for longer chains
Cyclic Voltammetry (CV) Reductive Desorption Potential-0.8 to -1.1 V (vs. Ag/AgCl)~-1.2 V

Note: The expected lower thickness and contact angle for DTSH SAMs compared to long-chain alkanethiols are due to the smaller molecular size and potentially a less densely packed structure.

Protocol 3: Characterization by Contact Angle Goniometry

This technique provides information on the hydrophobicity and surface energy of the SAM.

Procedure:

  • Place a droplet (typically 1-5 µL) of high-purity water onto the SAM-coated surface.

  • Measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact line.

  • Perform measurements at multiple locations on the surface to ensure homogeneity.

Protocol 4: Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the elements within the SAM.

Procedure:

  • Introduce the SAM-coated substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire survey spectra to identify all elements present on the surface.

  • Acquire high-resolution spectra for the Au 4f, S 2p, and C 1s regions.

  • The presence of a strong S 2p peak at approximately 162 eV confirms the formation of a gold-thiolate bond. The attenuation of the Au 4f signal can be used to estimate the monolayer thickness.

Applications in Drug Development and Research

The unique properties of DTSH-based SAMs can be leveraged in several areas:

  • Biosensor Development: The exposed thiol groups in a monodentate or bridging configuration can serve as anchor points for the covalent immobilization of biomolecules such as antibodies, enzymes, or nucleic acids.

  • Controlled Drug Release: Functionalization of the DTSH molecule prior to SAM formation could allow for the attachment of drug molecules, creating a surface for studying controlled release kinetics.

  • Cell Adhesion Studies: The specific surface chemistry and topography of DTSH SAMs can be used to investigate the adhesion and proliferation of cells, providing insights into biocompatibility and cellular responses to surface cues.

DrugDev_Logic cluster_apps Potential Applications DTSH This compound SAM Forms SAM on Gold DTSH->SAM Functional_Surface Creates Functional Surface SAM->Functional_Surface Biosensing Biosensing Functional_Surface->Biosensing Immobilize Biomolecules Drug_Delivery Drug Delivery Functional_Surface->Drug_Delivery Attach Drug Moieties Cell_Studies Cell Adhesion Studies Functional_Surface->Cell_Studies Control Surface Properties

Application Notes and Protocols for the Synthesis of 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the synthesis of 2,6-dithiaspiro[3.3]heptane, a valuable spirocyclic scaffold for applications in medicinal chemistry and drug development. The protocol is presented in two main stages: the synthesis of the precursor, pentaerythritol tetrabromide, and its subsequent conversion to the target compound, this compound.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pentaerythritol Tetrabromide cluster_step2 Step 2: Synthesis of this compound Pentaerythritol Pentaerythritol Reaction1 Formation of Pentaerythrityl Benzenesulfonate Pentaerythritol->Reaction1 Pyridine Pyridine Pyridine->Reaction1 Benzenesulfonyl_chloride Benzenesulfonyl Chloride Benzenesulfonyl_chloride->Reaction1 Isolation1 Isolation of Intermediate Reaction1->Isolation1 HCl_Methanol HCl / Methanol / H2O HCl_Methanol->Isolation1 Reaction2 Bromination Isolation1->Reaction2 Diethylene_glycol Diethylene Glycol Diethylene_glycol->Reaction2 Sodium_bromide Sodium Bromide Sodium_bromide->Reaction2 Pentaerythritol_tetrabromide Pentaerythritol Tetrabromide Reaction2->Pentaerythritol_tetrabromide Pentaerythritol_tetrabromide_input Pentaerythritol Tetrabromide Pentaerythritol_tetrabromide->Pentaerythritol_tetrabromide_input Reaction3 Spirocyclization Pentaerythritol_tetrabromide_input->Reaction3 Sodium_sulfide Sodium Sulfide Sodium_sulfide->Reaction3 Ethanol Ethanol Ethanol->Reaction3 Purification Purification Reaction3->Purification Dithiaspiroheptane This compound Purification->Dithiaspiroheptane

Application Notes and Protocols: 2,6-Diazaspiro[3.3]heptane as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Case Study in the Absence of Data for 2,6-Dithiaspiro[3.3]heptane

Initial literature searches for "this compound" did not yield sufficient data for the creation of detailed application notes and protocols. Due to the limited availability of information on this specific building block, we present a comprehensive overview of a closely related and well-documented analogue: 2,6-diazaspiro[3.3]heptane . This compound serves as an excellent representative of the spiro[3.3]heptane scaffold in organic synthesis and drug discovery, with a particular focus on its role as a piperazine bioisostere.

Introduction to 2,6-Diazaspiro[3.3]heptane

2,6-Diazaspiro[3.3]heptane is a rigid, three-dimensional bicyclic scaffold that has garnered significant interest in medicinal chemistry.[1] Its unique spirocyclic nature imparts a distinct conformational rigidity compared to the more flexible piperazine ring. This property can be advantageous in drug design, potentially leading to improved target selectivity and reduced off-target effects.[1] Furthermore, the introduction of the spiro[3.3]heptane core can modulate physicochemical properties such as lipophilicity and aqueous solubility.[2]

Key Applications in Organic Synthesis and Drug Discovery

The primary application of 2,6-diazaspiro[3.3]heptane is as a piperazine bioisostere .[1] Piperazine is a ubiquitous fragment in pharmaceuticals, but its flexibility can sometimes be a drawback. The rigid framework of 2,6-diazaspiro[3.3]heptane offers a solution to this, providing a structurally novel scaffold with a defined vector for substituent placement.

Advantages of 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere:

  • Increased Rigidity: The spirocyclic system locks the conformation, which can lead to a lower entropic penalty upon binding to a biological target.

  • Improved Physicochemical Properties: In several cases, replacing piperazine with 2,6-diazaspiro[3.3]heptane has been shown to decrease lipophilicity (logD) and increase aqueous solubility.[2]

  • Novel Chemical Space: It allows for the exploration of new chemical space, potentially leading to the discovery of compounds with improved pharmacological profiles.[1]

  • Enhanced Selectivity: The rigid structure can lead to more specific interactions with the target protein, thereby improving selectivity.[1]

One notable example is the replacement of the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety. This modification resulted in a significant improvement in target selectivity and a reduction in off-mechanism cytotoxicity.[1]

Synthesis of the 2,6-Diazaspiro[3.3]heptane Scaffold

A practical and scalable synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been developed, often proceeding through a reductive amination followed by an intramolecular cyclization. A common route starts from a readily available chloroester.

Logical Workflow for the Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes

G cluster_0 Starting Material Preparation cluster_1 Reductive Amination cluster_2 Cyclization chloroester Chloroester aldehyde Aldehyde chloroester->aldehyde  Reduction & Oxidation intermediate_amine Intermediate Amine aldehyde->intermediate_amine  Reductive Amination primary_amine Primary Amine primary_amine->intermediate_amine spirocycle 2,6-Diazaspiro[3.3]heptane intermediate_amine->spirocycle  Intramolecular Cyclization

Caption: General workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.

Experimental Protocols

This protocol describes a two-step process involving the reductive amination of an aldehyde followed by cyclization.

Experimental Workflow for the Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

G start Start reductive_amination Reductive Amination: Aldehyde + Aniline Na(OAc)3BH, AcOH, DCE start->reductive_amination workup1 Aqueous Workup & Purification reductive_amination->workup1 intermediate Intermediate Amine workup1->intermediate cyclization Cyclization: Intermediate Amine + t-BuOK in THF at 70°C intermediate->cyclization workup2 Filtration & Evaporation cyclization->workup2 purification Column Chromatography workup2->purification product 2-Benzyl-6-phenyl- 2,6-diazaspiro[3.3]heptane purification->product

Caption: Step-by-step workflow for the synthesis of a disubstituted 2,6-diazaspiro[3.3]heptane.

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (DCE), add aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature to form the iminium ion.

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH) in portions to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the intermediate amine.

Step 2: Cyclization

  • Dissolve the intermediate amine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (t-BuOK) (2.2 eq, 1.0 M solution in THF) to the stirred solution.

  • Heat the reaction mixture in a sealed tube at 70 °C for 90 minutes.

  • Add an additional portion of t-BuOK (1.0 eq) and continue heating for another hour.

  • Cool the reaction to room temperature and filter to remove the precipitated KCl.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the final product.[3]

Quantitative Data for Selected Synthesized 2,6-Diazaspiro[3.3]heptane Derivatives

EntryProductYield (%)
1BenzylPhenyl2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane70
2Benzyl4-Fluorobenzyl2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane73

Table 1: Yields for the synthesis of various 2,6-diazaspiro[3.3]heptane derivatives.[3]

This protocol details the coupling of a mono-protected 2,6-diazaspiro[3.3]heptane with an aryl halide.[4]

Step 1: Synthesis of Mono-Boc-Protected 2,6-Diazaspiro[3.3]heptane

The mono-protected starting material can be synthesized through a multi-step sequence, which is a valuable precursor for creating diverse libraries of compounds.[5]

Step 2: N-Arylation Reaction

  • To a reaction vessel, add mono-Boc-2,6-diazaspiro[3.3]heptane (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos), and a base (e.g., NaOt-Bu).

  • Add anhydrous dioxane as the solvent.

  • Degas the reaction mixture and then heat it to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature.

  • Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for N-Arylation of Mono-Boc-2,6-diazaspiro[3.3]heptane

EntryAryl HalideProductYield (%)
14-BromotolueneN-Boc-N'-(4-tolyl)-2,6-diazaspiro[3.3]heptane85
21-Bromo-4-methoxybenzeneN-Boc-N'-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane92
32-BromopyridineN-Boc-N'-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane78

Table 2: Yields for the Pd-catalyzed N-arylation of mono-Boc-2,6-diazaspiro[3.3]heptane with various aryl halides.

Conclusion

While information on this compound is scarce, its nitrogen-containing analogue, 2,6-diazaspiro[3.3]heptane, has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its rigid framework provides a unique three-dimensional scaffold that offers advantages over traditional cyclic amines like piperazine. The synthetic routes to functionalized 2,6-diazaspiro[3.3]heptanes are well-established, allowing for the generation of diverse libraries of compounds for drug discovery programs. The protocols and data presented here provide a solid foundation for researchers and scientists interested in utilizing this promising spirocyclic system in their work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dithiaspiro[3.3]heptane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed synthetic route involves the reaction of a pentaerythritol derivative, typically pentaerythritol tetrabromide, with a nucleophilic sulfur source, such as sodium sulfide. This reaction is a double SN2 cyclization.

Q2: What are the primary challenges encountered in the synthesis of this compound?

A2: Researchers often face challenges such as low reaction yields, the formation of polymeric byproducts, and difficulties in purifying the final product. These issues typically arise from the bifunctional nature of the starting materials, which can lead to intermolecular side reactions.

Q3: Why is high dilution often recommended for this synthesis?

A3: High-dilution conditions favor intramolecular cyclization over intermolecular polymerization. By keeping the concentration of the reactants low, the probability of one end of the pentaerythritol derivative reacting with a sulfur source that is already attached to another pentaerythritol molecule is minimized, thus reducing the formation of linear polymers and increasing the yield of the desired spirocyclic product.

Q4: What are the expected spectroscopic signatures for this compound?

A4: The 1H NMR spectrum is expected to show a singlet for the eight methylene protons. The 13C NMR spectrum should exhibit signals for the methylene carbons and the spirocyclic quaternary carbon. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the compound (C5H8S2, 132.25 g/mol )[1].

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Increase the reaction temperature. Be cautious as higher temperatures might also promote side reactions.- Ensure the quality of the starting materials. Use freshly prepared or purified pentaerythritol tetrabromide and sodium sulfide.
Poor Quality of Reagents - Pentaerythritol tetrabromide can degrade over time. Recrystallize if necessary.[2]- Sodium sulfide is hygroscopic and can be of variable quality. Use anhydrous sodium sulfide or a freshly prepared aqueous solution.
Suboptimal Solvent - The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO is often used to dissolve the reactants. Ensure the solvent is dry.
Problem 2: Formation of Polymeric Byproducts
Possible Cause Suggested Solution
High Reactant Concentration - Employ high-dilution conditions. Add the reactants slowly and separately to a large volume of solvent over an extended period. This can be achieved using a syringe pump.
Incorrect Order of Addition - A slow, simultaneous addition of both the electrophile (pentaerythritol tetrabromide) and the nucleophile (sodium sulfide solution) to the reaction vessel can help maintain low concentrations of both reactants.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of Polar Impurities - After the reaction, quench with water and extract the product into a non-polar organic solvent like dichloromethane or diethyl ether. Wash the organic layer with brine to remove residual water-soluble impurities.
Similar Polarity of Product and Byproducts - Utilize column chromatography on silica gel. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.[3]- Recrystallization from a suitable solvent system can be an effective final purification step.[4][5][6]
Product is a Volatile Solid - Sublimation under reduced pressure can be a highly effective method for purifying volatile solids and removing non-volatile impurities.[5][7]

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • Pentaerythritol tetrabromide (1.0 eq)

  • Sodium sulfide nonahydrate (2.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and two syringe pumps in a well-ventilated fume hood.

  • To the flask, add a large volume of anhydrous DMF to serve as the reaction solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare two separate solutions:

    • Solution A: Dissolve pentaerythritol tetrabromide in a minimal amount of anhydrous DMF.

    • Solution B: Dissolve sodium sulfide nonahydrate in a minimal amount of anhydrous DMF. Gentle heating may be required.

  • Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the vigorously stirred DMF in the reaction flask over a period of 8-12 hours.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing a large volume of water.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization or sublimation to yield pure this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

ParameterCondition 1 (Low Yield)Condition 2 (Improved Yield)
Concentration 0.1 M0.01 M (High Dilution)
Addition Time 1 hour8-12 hours
Temperature Room Temperature50-60 °C
Stirring Magnetic StirringMechanical Stirring
Yield < 20%> 60% (Hypothetical)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents Prepare Reactant Solutions (Pentaerythritol tetrabromide & Sodium Sulfide in DMF) reaction Slow, Simultaneous Addition to DMF (High Dilution) reagents->reaction stirring Stir at Room Temperature (12-24h) reaction->stirring workup Aqueous Workup (Water & DCM Extraction) stirring->workup purification Purification (Column Chromatography, Recrystallization/Sublimation) workup->purification product Pure this compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low or No Product Yield check_reaction Check Reaction Progress (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products check_reaction->side_products incomplete->side_products No optimize_conditions Optimize Reaction Conditions - Increase Time/Temperature - Check Reagent Quality incomplete->optimize_conditions Yes optimize_dilution Optimize Dilution & Addition Rate side_products->optimize_dilution Yes purification_issue Investigate Purification Method side_products->purification_issue No end Improved Yield optimize_conditions->end optimize_dilution->end

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.

References

Optimizing reaction conditions for 2,6-Dithiaspiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dithiaspiro[3.3]heptane. Due to the limited specific literature on this particular molecule, the following guidance is based on established principles for the synthesis of analogous sulfur-containing spirocycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

A1: The most plausible and commonly employed strategy for synthesizing symmetrical sulfur spirocycles like this compound involves a double substitution reaction. This is typically achieved by reacting a tetra-substituted electrophile with a sulfur nucleophile. The most common precursors are pentaerythritol tetrabromide or the analogous tetra-tosylate, and a sulfide source such as sodium sulfide (Na₂S).

Q2: I am getting a very low yield of the desired this compound. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition.

  • Poor Solubility of Reactants: Sodium sulfide and pentaerythritol tetrabromide have very different solubility profiles. Ensure you are using an appropriate solvent system that can facilitate the reaction. A polar aprotic solvent like DMF or DMSO, sometimes with a co-solvent, can be effective.

  • Side Reactions: The formation of polymeric byproducts is a common issue in this type of reaction. This can be minimized by using high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Adding the electrophile (pentaerythritol tetrabromide) slowly to the solution of the nucleophile (sodium sulfide) can also help.

  • Reagent Quality: Ensure the sodium sulfide is of high purity and not overly hydrated, as this can affect its reactivity. Similarly, the purity of the pentaerythritol tetrabromide is crucial.

Q3: I am observing the formation of a significant amount of an insoluble, sticky byproduct. What is it and how can I avoid it?

A3: The insoluble, sticky byproduct is likely a polymeric material resulting from intermolecular reactions between the starting materials. To minimize its formation, you should employ high-dilution conditions. This means running the reaction at a lower concentration to favor the intramolecular cyclization that forms the desired spirocycle. A slow addition of one of the reactants to the other using a syringe pump can also be very effective in maintaining a low concentration of the added reagent and favoring the desired cyclization.

Q4: What is the best way to purify the final this compound product?

A4: Purification can be challenging due to the nature of the product and potential byproducts. Here are a few recommended methods:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography on silica gel can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

  • Sublimation: If the product is sufficiently volatile and thermally stable, vacuum sublimation can be an excellent purification technique to remove non-volatile polymeric byproducts.

Q5: What analytical techniques are recommended for characterizing this compound?

A5: Standard analytical techniques for structural elucidation should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the symmetrical structure of the spirocycle.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the absence of starting material functional groups (e.g., O-H if starting from pentaerythritol).

  • Melting Point: A sharp melting point is a good indicator of purity for a solid product.

Optimizing Reaction Conditions

The following table summarizes hypothetical data for optimizing the synthesis of this compound, based on general principles for similar reactions. Researchers should perform their own systematic optimization.

ParameterCondition ACondition BCondition CCondition D
Solvent EthanolDMFDMSOAcetonitrile
Temperature 78°C (Reflux)100°C120°C82°C (Reflux)
Reaction Time 24 hours12 hours8 hours24 hours
Concentration 0.1 M0.01 M (High Dilution)0.01 M (High Dilution)0.1 M
Yield (%) ~20%~50%~45% (some decomposition)~15%

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • Pentaerythritol tetrabromide

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a large round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve pentaerythritol tetrabromide (1 equivalent) in anhydrous DMF.

  • Using a syringe pump, add the solution of pentaerythritol tetrabromide to the stirred solution of sodium sulfide over a period of 8-12 hours at a temperature of 100°C.

  • After the addition is complete, continue to stir the reaction mixture at 100°C for an additional 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Pentaerythritol_Tetrabromide Pentaerythritol Tetrabromide Dithiaspiroheptane This compound Pentaerythritol_Tetrabromide->Dithiaspiroheptane DMF, Heat Sodium_Sulfide Sodium Sulfide (Na₂S) Sodium_Sulfide->Dithiaspiroheptane Troubleshooting_Workflow Start Low Yield or No Product Check_Reactants 1. Verify Reagent Quality and Stoichiometry Start->Check_Reactants Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Workup 3. Evaluate Workup and Purification Start->Check_Workup Solubility Poor Solubility? Check_Conditions->Solubility Issue? Side_Reactions Polymerization? Check_Conditions->Side_Reactions Issue? Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Issue? Product_Loss Product Lost During Purification? Check_Workup->Product_Loss Issue? Solution_Solvent Change Solvent (e.g., DMF, DMSO) Solubility->Solution_Solvent Solution Solution_Dilution Use High Dilution and Slow Addition Side_Reactions->Solution_Dilution Solution Solution_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Solution_Time_Temp Solution Solution_Purification Optimize Purification (e.g., different chromatography conditions, sublimation) Product_Loss->Solution_Purification Solution

Technical Support Center: Synthesis of the Spiro[3.3]heptane Core

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the spiro[3.3]heptane core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this valuable structural motif.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for troubleshooting side reactions in the formation of the spiro[3.3]heptane core. The issues are categorized by the synthetic method.

Method 1: Double Alkylation of Active Methylene Compounds

This method typically involves the reaction of a compound with an active methylene group (e.g., diethyl malonate, TosMIC) with a 1,3-dihalo- or 1,3-ditosyloxy-propane equivalent, often 1,3-dibromo-2,2-bis(bromomethyl)propane or similar structures, in the presence of a base.

Question 1: My reaction yields are low, and I observe multiple spots on TLC. What are the likely side products?

Answer: Low yields in double alkylation reactions for spiro[3.3]heptane synthesis are often due to the formation of several byproducts. The primary culprits are typically:

  • Mono-alkylation products: The reaction may stop after the first alkylation, leaving a significant amount of the singly substituted intermediate.

  • Polymerization: The dihalide starting material can react with the mono-alkylated intermediate or with itself to form polymeric materials.

  • Elimination products: Under strongly basic conditions, elimination reactions can compete with the desired substitution, leading to the formation of unsaturated byproducts.

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Incomplete reaction/presence of mono-alkylation product Insufficient base, short reaction time, or low temperature.Use a stronger base (e.g., NaH instead of K2CO3), increase the reaction time, or gently heat the reaction mixture. The use of phase-transfer catalysts can also improve reaction rates.
Formation of polymeric byproducts High concentration of reactants.Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the reactants to a large volume of solvent.
Presence of elimination byproducts Use of a sterically hindered or overly strong base.Opt for a less hindered base (e.g., Cs2CO3) that favors substitution over elimination. Running the reaction at a lower temperature can also suppress elimination.
Method 2: [2+2] Cycloaddition of Ketenes or Ketene Iminium Salts with Alkenes

This approach involves the reaction of a ketene or a ketene iminium salt with an alkene, such as methylenecyclobutane, to form the spiro[3.3]heptane skeleton.

Question 2: I am attempting a [2+2] cycloaddition between a ketene iminium salt and an alkene and I'm isolating a significant amount of a higher molecular weight byproduct. What could this be?

Answer: A common side reaction in the [2+2] cycloaddition of ketene iminium salts with alkenes is the formation of dimeric species.[1] This occurs through a twofold [2+2] cycloaddition where two molecules of the ketene iminium salt react with two molecules of the alkene. Another potential side reaction is deallylation.[1]

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Formation of dimeric byproducts High reaction concentration.Running the reaction at a lower concentration can favor the formation of the desired monomeric [2+2] cycloadduct.[1]
Competing deallylation reaction Electronic properties of the olefin substrate.The electronic nature of the alkene can influence the reaction pathway. Modulating the electronic traits of the olefin may steer the reaction towards the desired cycloaddition.[1]
Low stereoselectivity Reaction conditions influencing the transition state.The stereochemical outcome of [2+2] cycloadditions can be influenced by the solvent polarity. Non-polar solvents may favor the formation of products with a smaller overall dipole.
Method 3: Intramolecular [2+2] Cycloaddition

In this strategy, a molecule containing both an alkene and a ketene precursor (or a diene) is induced to undergo an intramolecular cycloaddition to form the bicyclic spiro[3.3]heptane system.

Question 3: My intramolecular [2+2] cycloaddition of a diene is giving a mixture of products. What is the likely competing reaction?

Answer: For intramolecular cycloadditions involving a diene, a common competing pathway is a [4+2] cycloaddition (Diels-Alder reaction).[2][3] The distribution between the [2+2] and [4+2] products is often dependent on the length and nature of the tether connecting the reacting moieties.[2]

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Formation of [4+2] cycloadduct Favorable transition state for the Diels-Alder reaction due to tether length.The length of the tether between the diene and the dienophile is critical. A three-atom tether has been shown to favor [2+2] cycloaddition, while a four-atom tether can lead exclusively to the [4+2] product.[2] Modifying the linker length may be necessary to favor the desired outcome.
Low reaction yield Competition from ketene dimerization.When using ketene precursors, ketene dimerization can be a significant side reaction. Running the reaction under conditions that favor the intramolecular pathway, such as high dilution, can help to minimize this.

Experimental Protocols

Protocol 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid via Double Alkylation

This protocol is adapted from the synthesis of Fecht's acid.[4]

Materials:

  • Dimethyl malonate

  • Pentaerythrityl tetrabromide

  • Sodium metal

  • Amyl alcohol (pentanol)

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Preparation of Sodium Amylate: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in anhydrous amyl alcohol with gentle heating to form sodium amylate.

  • Reaction Mixture: To the cooled sodium amylate solution, add dimethyl malonate dropwise with stirring.

  • Cyclization: Add a solution of pentaerythrityl tetrabromide in amyl alcohol to the reaction mixture dropwise over several hours under reflux. Maintain reflux for an additional 12-16 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Hydrolysis and Decarboxylation: The crude tetraester product is then hydrolyzed using a strong base (e.g., NaOH or KOH) followed by acidification and heating to effect decarboxylation to yield spiro[3.3]heptane-2,6-dicarboxylic acid.

  • Purification: The final product can be purified by recrystallization.

Troubleshooting:

  • Low yield of tetraester: Ensure anhydrous conditions as moisture will consume the sodium amylate. Slow addition of the pentaerythrityl tetrabromide at high dilution is crucial to minimize polymerization.

  • Incomplete decarboxylation: Ensure sufficient heating time and acidic conditions during the decarboxylation step.

Visualizations

Reaction Pathway: Formation of Spiro[3.3]heptanones via [2+2] Cycloaddition of Ketene Iminium Salts

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Desired Pathway cluster_3 Side Reaction Pathway Amide Tertiary Amide KeteneIminium Ketene Iminium Salt Amide->KeteneIminium + Tf2O, Base Alkene Alkene (e.g., Methylenecyclobutane) Tf2O Tf2O Base Base (e.g., Collidine) Cycloaddition [2+2] Cycloaddition KeteneIminium->Cycloaddition + Alkene Dimerization Dimerization ([2+2] + [2+2]) KeteneIminium->Dimerization + Alkene (High Conc.) Hydrolysis Hydrolysis Cycloaddition->Hydrolysis Product Spiro[3.3]heptanone Hydrolysis->Product Dimer Dimeric Byproduct Dimerization->Dimer

Caption: [2+2] Cycloaddition of Ketene Iminium Salts.

Troubleshooting Logic for Double Alkylation Reactions

G Start Low Yield in Double Alkylation TLC Analyze TLC/LC-MS Start->TLC MonoAlkylation Predominantly Mono-alkylation Product TLC->MonoAlkylation Starting material consumed? Polymer Polymeric Material at Baseline TLC->Polymer Significant baseline material? Elimination Unidentified Non-polar Spots TLC->Elimination Unexpected spots with high Rf? Solution1 Increase Reaction Time/Temp Use Stronger Base MonoAlkylation->Solution1 Solution2 Use High Dilution Conditions Slow Addition of Reactants Polymer->Solution2 Solution3 Use Less Hindered Base Lower Reaction Temperature Elimination->Solution3

Caption: Troubleshooting Double Alkylation Reactions.

References

Technical Support Center: Synthesis of 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dithiaspiro[3.3]heptane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely employed and effective method for the synthesis of this compound is the reaction of a tetrahalo-neopentane derivative, such as 1,3-dibromo-2,2-bis(bromomethyl)propane, with a sulfide source like sodium sulfide nonahydrate.[1] This reaction is typically carried out in a protic solvent such as ethanol.

Q2: What is the role of a phase-transfer catalyst in this synthesis?

A2: A phase-transfer catalyst (PTC), such as Adogen 464, is often used to facilitate the reaction between the organic-soluble tetrahalide and the aqueous or solid-phase sulfide salt. The PTC helps to transport the sulfide anion into the organic phase where the reaction occurs, thereby increasing the reaction rate and improving the yield.

Q3: What are the expected yields for this synthesis?

A3: With an optimized protocol, isolated yields of this compound can be significant. For instance, the reaction of 1,3-dibromo-2,2-bis(bromomethyl)propane with sodium sulfide nonahydrate in the presence of a phase-transfer catalyst has been reported to yield up to 70% of the desired product.[1]

Q4: How can I confirm the successful synthesis of this compound?

A4: The successful formation of the product can be confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) to confirm the molecular weight, and X-ray crystallography for definitive structural elucidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Quality: Degradation of the sulfide source or the tetrahalide starting material. 3. Inefficient Phase-Transfer Catalysis: Inactive or insufficient amount of phase-transfer catalyst. 4. Solvent Issues: Use of an inappropriate or wet solvent.1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC-MS. 2. Use freshly opened or purified reagents. Ensure the sodium sulfide is not overly hydrated beyond the nonahydrate form. 3. Add a fresh batch of the phase-transfer catalyst. Consider screening different PTCs. 4. Use anhydrous ethanol or another suitable solvent. Ensure all glassware is thoroughly dried.
Formation of Polymeric Side Products 1. Intermolecular Reactions: High concentration of reactants can favor polymerization over the desired intramolecular cyclization. 2. Incorrect Stoichiometry: An excess of either reactant can lead to chain extension rather than ring formation.1. Employ high-dilution conditions by adding the tetrahalide solution slowly to the sulfide solution. 2. Carefully control the stoichiometry of the reactants. A slight excess of the sulfide source is often used.
Difficult Purification 1. Presence of Unreacted Starting Material: Incomplete reaction leaving behind the tetrahalide. 2. Formation of Soluble Oligomers: Small, soluble polymeric side products co-eluting with the desired product. 3. Emulsion during Workup: Difficulty in separating the organic and aqueous phases.1. Ensure the reaction has gone to completion. Consider quenching any unreacted sulfide with a mild oxidizing agent before workup. 2. Utilize column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent can also be effective. 3. Add a saturated brine solution to help break the emulsion. Centrifugation can also be used if the emulsion persists.

Experimental Protocols

Synthesis of this compound from 1,3-Dibromo-2,2-bis(bromomethyl)propane

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • 1,3-Dibromo-2,2-bis(bromomethyl)propane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (EtOH)

  • Phase-transfer catalyst (e.g., Adogen 464)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in ethanol.

  • Add the phase-transfer catalyst to the sulfide solution.

  • In a separate flask, dissolve 1,3-dibromo-2,2-bis(bromomethyl)propane in ethanol.

  • Slowly add the solution of the tetrahalide to the vigorously stirred sulfide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

Reaction_Pathway 1,3-Dibromo-2,2-bis(bromomethyl)propane 1,3-Dibromo-2,2-bis(bromomethyl)propane This compound This compound 1,3-Dibromo-2,2-bis(bromomethyl)propane->this compound Na2S·9H2O, PTC EtOH, Reflux

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Na2S·9H2O and PTC in EtOH C Slowly add Tetrahalide solution to Sulfide solution A->C B Dissolve Tetrahalide in EtOH B->C D Heat to Reflux and Monitor C->D E Solvent Removal D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Polymerization Polymerization? IncompleteReaction->Polymerization No Solution1 Increase reaction time/temp Check reagent quality IncompleteReaction->Solution1 Yes PurificationLoss Loss during Purification? Polymerization->PurificationLoss No Solution2 Use high dilution Check stoichiometry Polymerization->Solution2 Yes Solution3 Optimize chromatography Improve extraction technique PurificationLoss->Solution3 Yes End Yield Improved PurificationLoss->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for low yield issues.

References

Purification issues of 2,6-Dithiaspiro[3.3]heptane and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,6-Dithiaspiro[3.3]heptane Purification

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

  • Question: My crude this compound shows multiple spots on TLC/peaks in GC-MS after aqueous work-up. How can I improve the initial purity?

  • Answer: Low purity after initial extraction is often due to the presence of unreacted starting materials, side products, or polymeric byproducts. The optimal purification strategy will depend on the nature of these impurities.

    • Unreacted Starting Materials: If the synthesis involves the reaction of a dihalide (e.g., 3,3-bis(bromomethyl)oxetane or a similar strained precursor) with a sulfide source (e.g., sodium sulfide), residual electrophile or nucleophile may remain.

      • Solution: A liquid-liquid extraction with an appropriate aqueous solution can help. For instance, washing with a dilute solution of sodium thiosulfate can help remove unreacted bromine-containing starting materials.

    • Polymeric Byproducts: Spirocyclization reactions can sometimes yield polymeric materials, which can be difficult to remove.

      • Solution 1 (Precipitation): If the polymer is soluble in the reaction solvent (e.g., THF, EtOAc), try precipitating it by adding a non-polar solvent like heptane or hexane. The precipitated polymer can then be removed by filtration.[1]

      • Solution 2 (Filtration Aid): If the polymer forms a gummy or sticky substance, it can be adsorbed onto a solid support for easier removal. Add Celite® or silica gel to the crude mixture and stir. The polymer will coat the solid support, which can then be filtered off.[1]

    • Oxidized Impurities: Thioethers can be susceptible to oxidation, forming sulfoxides or sulfones, especially if exposed to oxidizing agents or prolonged heating in the presence of air.

      • Solution: These more polar impurities can typically be removed by column chromatography (see Issue 2).

Logical Flow for Initial Purification Strategy

start Crude Product extraction Aqueous Work-up start->extraction tlc_gcms TLC / GC-MS Analysis extraction->tlc_gcms impurities Identify Impurities tlc_gcms->impurities unreacted_sm Unreacted Starting Materials impurities->unreacted_sm Yes polymeric Polymeric Byproducts impurities->polymeric Yes oxidized Oxidized Impurities impurities->oxidized Yes chromatography Column Chromatography impurities->chromatography No obvious starting materials/ polymers wash Aqueous Wash (e.g., Na2S2O3) unreacted_sm->wash precipitate Precipitate with Anti-Solvent (e.g., Heptane) polymeric->precipitate oxidized->chromatography wash->chromatography filter_aid Adsorb on Celite®/Silica precipitate->filter_aid If Gummy precipitate->chromatography filter_aid->chromatography pure_product Pure Product chromatography->pure_product

Caption: Troubleshooting workflow for initial purification of this compound.

Issue 2: Difficulty in Separating Impurities by Column Chromatography

  • Question: I am struggling to separate my product from a closely eluting impurity using column chromatography. What can I do to improve the separation?

  • Answer: Achieving good separation of sulfur-containing compounds can be challenging due to their potential for interaction with the stationary phase.

    • Stationary Phase Selection: Thioethers can sometimes adsorb to acidic silica gel.[2][3]

      • Solution: Use a deactivated or neutral stationary phase. You can either purchase deactivated silica gel or prepare it by treating standard silica gel with a triethylamine solution in your eluent. Alternatively, neutral alumina can be a good choice.

    • Solvent System Optimization: The choice of eluent is critical for good separation.

      • Solution: A common solvent system for compounds of moderate polarity is a gradient of ethyl acetate in heptane or hexane. To optimize the separation, perform a thorough TLC analysis with various solvent mixtures to find the optimal mobile phase composition that maximizes the difference in Rf values between your product and the impurity.

    • Sample Loading: Overloading the column is a common reason for poor separation.

      • Solution: Ensure you are not exceeding the column's capacity. As a general rule, the amount of crude material should be about 1-2% of the mass of the stationary phase. Dissolve your sample in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent for your system (e.g., dichloromethane or a small amount of the initial mobile phase).

Issue 3: Product Fails to Crystallize During Recrystallization

  • Question: I have a relatively pure sample of this compound, but it oils out or remains in solution during recrystallization attempts. How can I induce crystallization?

  • Answer: Thioethers can sometimes be challenging to crystallize.[4] If your product fails to crystallize, several techniques can be employed.

    • Solvent Selection: The choice of solvent is paramount. An ideal solvent should dissolve the compound when hot but not at room temperature.[5][6]

      • Solution: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane). A two-solvent system (one in which the compound is soluble and one in which it is insoluble, e.g., ethyl acetate/hexane) can also be effective.[5]

    • Inducing Crystallization: If the solution is supersaturated but no crystals form:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[5]

      • Seeding: If you have a few crystals of the pure product, add one or two to the cooled, supersaturated solution to act as a template for crystallization.

      • Cooling: Cool the solution slowly. Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.[7] Allow the solution to cool to room temperature, and then place it in a refrigerator or an ice bath.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected physicochemical properties of this compound?

    • A1: While specific experimental data may be limited, based on its structure (a small, rigid spirocycle with two thioether linkages), it is expected to be a solid at room temperature with a relatively low melting point. It should be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF, with lower solubility in non-polar solvents like hexane and limited to no solubility in water.

  • Q2: How can I assess the purity of my final product?

    • A2: A combination of analytical techniques is recommended:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile sulfur compounds and identifying any remaining impurities.[2][3][8]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the desired product and can be used to detect impurities if they are present in sufficient quantity (>1-2%).

      • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

  • Q3: Is this compound prone to degradation? How should it be stored?

    • A3: Thioethers can be oxidized to sulfoxides and sulfones over time, especially if exposed to air and light. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark place.

  • Q4: My NMR spectrum shows more peaks than expected. What could be the cause?

    • A4: Besides impurities from the reaction, unexpected peaks could arise from:

      • Residual Solvent: Peaks corresponding to the purification solvents (e.g., ethyl acetate, hexane) may be present.

      • Oxidation: If the sample has been stored improperly, you may see peaks corresponding to the oxidized sulfoxide or sulfone derivatives. These will typically appear at a different chemical shift from the parent thioether.

      • Conformational Isomers: While the spiro[3.3]heptane core is rigid, if there are substituents, different conformations may be present in solution, leading to a more complex spectrum.

Quantitative Data Summary

The following table presents representative data for the purification of a generic thioether, illustrating the expected outcomes of different purification techniques.

Purification StepStarting Purity (by GC area %)Final Purity (by GC area %)Yield (%)Notes
Aqueous Work-up 75%80%>95%Removes water-soluble impurities.
Column Chromatography 80%98%70-85%Deactivated silica gel with a heptane/ethyl acetate gradient.
Recrystallization 98%>99.5%80-90%From hot ethanol.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Preparation of the Stationary Phase:

    • Choose an appropriately sized column (aim for a height-to-diameter ratio of ~10:1).

    • Prepare a slurry of deactivated silica gel in the initial, least polar eluent (e.g., 100% heptane). To deactivate the silica, you can add ~1% triethylamine to the eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the initial eluent (e.g., 2-3 mL).

    • Carefully apply the sample solution to the top of the packed column.

    • Allow the solvent to absorb into the silica bed until the top surface is just moist.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sample band.

    • Begin elution with a non-polar solvent system (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

    • Collect fractions and monitor their composition by TLC or GC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Experimental Workflow for Column Chromatography

prep_column Prepare Column (Deactivated Silica) load_sample Load Sample (Minimal Solvent) prep_column->load_sample elute Elute with Solvent Gradient (e.g., Heptane -> EtOAc) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC/GC) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Place a small amount of the impure product into several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating. An ideal solvent will fully dissolve the product when hot and show low solubility when cold.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.[5][6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • If crystals do not form, try inducing crystallization by scratching the flask or seeding.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

Stability issues of 2,6-Dithiaspiro[3.3]heptane under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dithiaspiro[3.3]heptane under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Question: I am observing significant degradation of my this compound sample in solution, even under what I consider to be standard laboratory conditions. What could be the cause?

Answer: Several factors can contribute to the degradation of this compound in solution. Thioethers are susceptible to oxidation, and the strained spirocyclic structure may influence its reactivity. Consider the following potential causes and troubleshooting steps:

  • Presence of Oxidizing Agents: Even trace amounts of oxidizing agents can lead to the formation of sulfoxides and sulfones.

    • Troubleshooting:

      • Ensure all glassware is scrupulously clean and free of residual oxidizing agents (e.g., from cleaning baths).

      • Use high-purity, de-gassed solvents to minimize dissolved oxygen.

      • If the experimental conditions allow, consider adding an antioxidant.

  • Solvent Purity: Peroxides in older ether-based solvents (e.g., THF, diethyl ether) can initiate degradation.

    • Troubleshooting:

      • Use freshly opened bottles of high-purity solvents.

      • Test for the presence of peroxides in older solvent stocks before use.

  • Exposure to Light: Photochemical degradation can occur, especially in the presence of photosensitizers.

    • Troubleshooting:

      • Protect your samples from light by using amber vials or wrapping containers in aluminum foil.

      • Minimize exposure to ambient light during experimental setup.

  • Elevated Temperatures: Although generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation pathways.

    • Troubleshooting:

      • Store stock solutions at recommended low temperatures (e.g., 2-8 °C).

      • If heating is required for an experiment, perform a time-course study to determine the compound's stability at that temperature.

Issue 2: Inconsistent Results in Biological Assays

Question: I am getting variable results in my biological assays using this compound. Could this be a stability issue?

Answer: Yes, inconsistent results in biological assays are often linked to compound stability in the assay medium. The complex nature of biological media can present several challenges:

  • Reaction with Media Components: Components of cell culture media, such as certain amino acids or metal ions, could potentially interact with the sulfur atoms of this compound.

    • Troubleshooting:

      • Perform a stability study of the compound in the specific assay medium over the time course of the experiment. Analyze samples at different time points by HPLC or LC-MS to check for degradation.

  • Metabolic Instability: If working with cell-based assays or in vivo models, the compound may be subject to metabolic degradation.

    • Troubleshooting:

      • Conduct a metabolic stability assay using liver microsomes or S9 fractions to assess the potential for oxidative metabolism at the sulfur centers.

  • pH Effects: The pH of the assay buffer can influence the stability.

    • Troubleshooting:

      • Verify the stability of this compound at the pH of your assay buffer.

Frequently Asked Questions (FAQs)

Q1: What are the known stability limitations of this compound?

A1: While specific public data on the stability of this compound is limited, based on the chemistry of thioethers, the primary stability concern is oxidation of the sulfur atoms. It is expected to be incompatible with strong oxidizing agents.[1] Under normal storage conditions (cool, dry, dark), it is a stable compound.

Q2: How does pH affect the stability of this compound?

A2: Thioethers are generally stable across a wide pH range. However, extreme pH conditions, especially when combined with other factors like elevated temperature or the presence of nucleophiles/electrophiles, could potentially lead to degradation. It is always recommended to perform a preliminary stability assessment at the intended experimental pH.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation products are the corresponding sulfoxide and sulfone derivatives, resulting from the oxidation of one or both sulfur atoms. Severe degradation could potentially lead to ring-opening products, although this is less likely under typical experimental conditions.

Q4: Are there any recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For solutions, it is advisable to store them at 2-8 °C and use them within a reasonable timeframe. For long-term storage of solutions, consider freezing at -20 °C or -80 °C, after confirming freeze-thaw stability.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on general principles of thioether stability. Actual experimental results may vary.

Table 1: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C

pHIncubation Time (hours)% Remaining Parent Compound
3.024>99%
5.024>99%
7.424>99%
9.02498%

Table 2: Illustrative Temperature Stability of this compound in DMSO

Temperature (°C)Incubation Time (hours)% Remaining Parent Compound
2548>99%
404897%
604892%

Table 3: Illustrative Stability in the Presence of Oxidizing Agents at 25°C

ConditionIncubation Time (minutes)% Remaining Parent Compound
1% H₂O₂30<10%
Air (saturated solution)24 hours95%

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffers
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Incubation: Incubate the test solutions at the desired temperature (e.g., 25 °C or 37 °C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound.

  • Data Interpretation: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration at time 0.

Protocol 2: Oxidative Stability Assessment
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.

  • Preparation of Test Solution: Dilute the stock solution to 1 mM in acetonitrile.

  • Initiation of Oxidation: To the test solution, add a controlled amount of an oxidizing agent (e.g., a final concentration of 3% hydrogen peroxide).

  • Incubation: Incubate the reaction mixture at room temperature.

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction by diluting it into a solution containing a quenching agent (e.g., sodium sulfite).

  • Analysis: Analyze the samples by LC-MS to identify the parent compound and any potential oxidation products (sulfoxide, sulfone).

Visualizations

degradation_pathway This compound This compound Sulfoxide Sulfoxide This compound->Sulfoxide Oxidation Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Test Prepare Test Solutions (Different Conditions) Stock->Test Incubate Incubate at Set Temperature Test->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze HPLC / LC-MS Analysis Quench->Analyze Data Calculate % Remaining Analyze->Data

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Functionalization of 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 2,6-Dithiaspiro[3.3]heptane (DTS). This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this unique spirocyclic scaffold. Due to the limited specific literature on DTS functionalization, this resource leverages established principles from thioether and thietane chemistry to anticipate and address potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTS) and why is it of interest?

A1: this compound is a spirocyclic compound featuring two thietane rings sharing a central carbon atom. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry and materials science, potentially serving as a bioisostere for other cyclic systems.

Q2: What are the main reactive sites on the DTS core?

A2: The primary reactive sites on the DTS core are the sulfur atoms, which are nucleophilic, and the α-protons on the carbon atoms adjacent to the sulfurs, which can be deprotonated with strong bases. The strained thietane rings themselves can also be susceptible to ring-opening reactions under certain conditions.

Q3: How stable is the this compound scaffold?

A3: The DTS scaffold is generally stable under neutral and mildly acidic or basic conditions. However, it can be sensitive to strong oxidizing agents, strong nucleophiles, and some Lewis acids, which can lead to oxidation of the sulfur atoms or ring-opening of the thietane moieties.

Q4: What are the key safety considerations when working with DTS and its derivatives?

A4: As with many organosulfur compounds, it is important to handle DTS and its derivatives in a well-ventilated fume hood. Thioethers and thietanes can have unpleasant odors. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Troubleshooting Guides

This section provides troubleshooting advice for common issues that may arise during the functionalization of this compound.

Problem 1: Low or No Conversion in Alkylation/Acylation Reactions

Q: I am attempting to alkylate or acylate a DTS derivative, but I am observing low to no product formation. What are the likely causes and how can I resolve this?

A:

  • Potential Cause 1: Insufficiently Activated Electrophile. The nucleophilicity of the sulfur atoms in DTS may not be sufficient to react with weak electrophiles.

    • Solution: Use a more reactive electrophile. For example, switch from an alkyl chloride to an alkyl bromide or iodide. For acylations, consider using an acyl chloride or anhydride instead of a less reactive ester.

  • Potential Cause 2: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate.

    • Solution: For reactions involving charged intermediates, such as the formation of a sulfonium salt, a polar aprotic solvent like acetonitrile or DMF may be beneficial. Ensure the solvent is anhydrous, as water can quench reactive intermediates.

  • Potential Cause 3: Steric Hindrance. The spirocyclic nature of DTS can create steric hindrance around the reactive sites, impeding the approach of bulky reagents.

    • Solution: If possible, use smaller, less sterically demanding electrophiles. Increasing the reaction temperature may also help overcome the activation energy barrier, but this should be done with caution to avoid decomposition.

Problem 2: Formation of Multiple Products and Purification Difficulties

Q: My reaction is producing a complex mixture of products, making purification challenging. What are the common side reactions and how can I suppress them?

A:

  • Potential Side Reaction 1: Over-alkylation/Acylation. If your DTS derivative has multiple reactive sites, you may be getting a mixture of mono- and di-substituted products.

    • Solution: Use a stoichiometric amount of the electrophile or even a slight excess of the DTS starting material to favor mono-substitution. Adding the electrophile slowly to the reaction mixture can also help.

  • Potential Side Reaction 2: Oxidation of Sulfur. Thioethers are easily oxidized to sulfoxides and sulfones, especially if the reaction is exposed to air for extended periods or if oxidizing reagents are present.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are de-gassed and free of peroxides. Avoid unintentional exposure to heat and light, which can promote oxidation.

  • Potential Side Reaction 3: Ring Opening. The strained thietane rings can undergo nucleophilic or electrophilic ring-opening, leading to a variety of byproducts.

    • Solution: Avoid harsh reaction conditions such as strong, non-hindered nucleophiles (which can attack the carbon of the C-S bond) or strong Lewis acids (which can coordinate to the sulfur and facilitate ring opening). Use milder reagents and lower reaction temperatures whenever possible.

Problem 3: Unsuccessful Metalation (Deprotonation α to Sulfur)

Q: I am trying to deprotonate the DTS core at a position alpha to the sulfur to react with an electrophile, but the reaction is failing. What could be the issue?

A:

  • Potential Cause 1: Inappropriate Base. The pKa of the α-protons in DTS is expected to be in the range of 30-40. A sufficiently strong base is required for deprotonation.

    • Solution: Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The choice of base is critical, as a nucleophilic base could lead to ring-opening.

  • Potential Cause 2: Incorrect Temperature. The lithiated intermediate is likely to be unstable at higher temperatures.

    • Solution: Perform the deprotonation at low temperatures, typically -78 °C. Maintain this temperature during the addition of the electrophile.

  • Potential Cause 3: Presence of Water. Traces of water in the solvent or on the glassware will quench the strong base and the lithiated intermediate.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

Data Presentation: Predicted Reactivity and Potential Side Reactions

The following table summarizes the expected reactivity of the this compound core with various classes of reagents and highlights potential pitfalls.

Reagent ClassIntended ReactionCommon Pitfalls & Side ReactionsMitigation Strategies
Oxidizing Agents (e.g., H₂O₂, m-CPBA)Oxidation to sulfoxide or sulfone- Over-oxidation to sulfone when sulfoxide is desired.- Ring-opening or decomposition with harsh oxidants.- Use stoichiometric amounts of the oxidant.- Maintain low reaction temperatures.- Choose a milder oxidant for selective oxidation to the sulfoxide.
Electrophiles (e.g., alkyl halides, acyl chlorides)S-alkylation or S-acylation- Formation of sulfonium salts.- Low reactivity with weak electrophiles.- Ring-opening with certain electrophiles under harsh conditions.- Use highly reactive electrophiles.- Employ polar aprotic solvents.- Avoid high temperatures and strong Lewis acids.
Strong Bases (e.g., n-BuLi, LDA)Deprotonation at α-carbon- Ring-opening if the base is too nucleophilic.- Decomposition of the anion at higher temperatures.- Incomplete deprotonation if the base is not strong enough.- Use a strong, non-nucleophilic base.- Maintain cryogenic temperatures (-78 °C).- Ensure strictly anhydrous conditions.
Nucleophiles (e.g., organometallics, amines)Ring-opening- Uncontrolled ring-opening leading to a mixture of products.- Avoid strong, non-hindered nucleophiles unless ring-opening is the desired outcome.- Use milder reaction conditions.

Experimental Protocols

Hypothetical Protocol: Mono-S-Alkylation of a DTS Derivative

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Anhydrous acetonitrile or DMF are suitable choices.

    • Ensure all reagents are of high purity.

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the this compound derivative (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent.

  • Reaction Execution:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the alkyl halide (e.g., methyl iodide, 1.05 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted alkyl iodide.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for a Failed Functionalization Reaction

G start Functionalization of DTS Derivative Fails (Low Yield / No Reaction / Multiple Products) check_sm Is Starting Material Consumed? start->check_sm no_reaction No Reaction check_sm->no_reaction No complex_mixture Complex Mixture of Products check_sm->complex_mixture Yes cause1 Reagents/Conditions Issue no_reaction->cause1 cause2 Side Reactions Occurring complex_mixture->cause2 solution1a Increase Electrophilicity of Reagent cause1->solution1a solution1b Change Solvent cause1->solution1b solution1c Increase Temperature (with caution) cause1->solution1c solution2a Check for Oxidation (run under inert atm.) cause2->solution2a solution2b Check for Ring Opening (use milder conditions) cause2->solution2b solution2c Control Stoichiometry for Selectivity cause2->solution2c

Caption: A logical workflow for troubleshooting common issues in DTS functionalization.

Signaling Pathway of Potential Side Reactions

G DTS This compound desired_product Desired Functionalized Product DTS->desired_product Desired Pathway sulfoxide Sulfoxide DTS->sulfoxide Mild Oxidation ring_opened Ring-Opened Products DTS->ring_opened Harsh Conditions sulfonium Sulfonium Salt DTS->sulfonium Alkylation reagents Reagents (Electrophiles, Oxidants, Bases) reagents->DTS sulfone Sulfone sulfoxide->sulfone Strong Oxidation

Caption: Potential reaction pathways and side products in DTS functionalization.

Troubleshooting polymerization reactions with 2,6-Dithiaspiro[3.3]heptane monomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization of 2,6-Dithiaspiro[3.3]heptane (DTSH). The guidance is based on established principles of cationic ring-opening polymerization (CROP) of heterocyclic monomers, particularly cyclic sulfides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound?

A1: The most probable method for the polymerization of this compound, a strained heterocyclic monomer, is cationic ring-opening polymerization (CROP).[1] The sulfur atoms in the thiacyclobutane rings are nucleophilic and can be attacked by an electrophilic initiator to start the polymerization process.[1][2]

Q2: What are some suitable initiators for the cationic ring-opening polymerization of DTSH?

A2: A variety of initiators can be used for CROP. These can be broadly categorized as:

  • Protic Acids: Strong acids like triflic acid (TfOH) or sulfuric acid can be used, but they can be aggressive and lead to side reactions.

  • Lewis Acids: Often used with a co-initiator (like water or an alcohol), common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and aluminum trichloride (AlCl₃).[3]

  • Stable Carbenium Ion Salts: Salts like trityl or tropylium salts with non-nucleophilic counterions (e.g., SbF₆⁻, PF₆⁻) can provide controlled initiation.

  • Photoinitiators: For photopolymerization, onium salts (e.g., iodonium or sulfonium salts) are commonly employed.

Q3: What are the expected properties of poly(this compound)?

A3: While specific data for poly(DTSH) is scarce, polymers derived from cyclic sulfides, known as polythioethers, often exhibit high refractive indices and good thermal stability. The presence of the spirocyclic structure in the monomer is expected to impart rigidity to the resulting polymer backbone. Characterization would typically involve Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and Differential Scanning Calorimetry (DSC) to identify thermal transitions like the glass transition temperature (Tg).

Troubleshooting Guide

Problem 1: Low or No Monomer Conversion

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive Initiator Ensure the initiator is fresh and has been stored under appropriate conditions (e.g., dry, inert atmosphere). Some initiators are sensitive to moisture and light.
Insufficient Initiator Concentration Increase the initiator concentration systematically. A typical starting point is a monomer-to-initiator ratio of 100:1 to 500:1.
Presence of Polymerization Inhibitors Impurities in the monomer or solvent can inhibit the polymerization. Ensure the DTSH monomer is of high purity. Purification by recrystallization or sublimation may be necessary. Solvents should be dried and distilled before use.[4]
Low Reaction Temperature While CROP can often be performed at room temperature, some systems require heating to overcome the activation energy barrier. Try increasing the reaction temperature in increments of 10°C.
Inappropriate Solvent The polarity of the solvent can significantly affect the reactivity of the propagating cationic chain. For CROP, halogenated solvents like dichloromethane (DCM) or chloroform are often effective.
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Causes & Solutions

Possible CauseRecommended Solution
Slow Initiation If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad PDI. Consider using a more reactive initiator or increasing the initiation temperature.
Chain Transfer Reactions Chain transfer to monomer, polymer, or solvent can terminate a growing chain and initiate a new one, broadening the PDI.[5] Using a less nucleophilic solvent and running the reaction at a lower temperature can sometimes mitigate this.
Impurities Water and other protic impurities can act as chain transfer agents.[3] Rigorous drying of the monomer, solvent, and glassware is crucial.
Termination Reactions The sulfur atoms in the polymer backbone can act as nucleophiles and react with the cationic propagating center of another chain, leading to chain termination and branching.[6] This is an inherent challenge with cyclic sulfide polymerization. Using a lower monomer concentration may reduce the likelihood of intermolecular reactions.
Problem 3: Formation of Cyclic Oligomers

Possible Causes & Solutions

Possible CauseRecommended Solution
Backbiting The growing polymer chain end can attack a sulfur atom on its own backbone, leading to the formation of a stable cyclic oligomer and termination of the linear chain.[7] This is more prevalent at high monomer conversion and in dilute solutions.
High Temperature Higher temperatures can favor the formation of thermodynamically stable cyclic oligomers. Running the polymerization at the lowest effective temperature can help.

Experimental Protocols

Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of DTSH

  • Monomer Purification: Recrystallize this compound from a suitable solvent (e.g., ethanol or hexane) to achieve high purity. Dry the monomer under vacuum before use.

  • Solvent Preparation: Dry the chosen solvent (e.g., dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.

  • Polymerization Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Reaction: Dissolve the purified DTSH monomer in the dry solvent. Add the initiator solution (e.g., BF₃·OEt₂ in DCM) via syringe.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: Quench the polymerization by adding a small amount of a nucleophilic agent, such as methanol or ammonia in methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.

  • Characterization: Analyze the purified polymer using GPC, ¹H NMR, ¹³C NMR, and DSC.

Visualizations

Diagram 1: General Workflow for Troubleshooting DTSH Polymerization

G start Polymerization Issue Identified low_conversion Low/No Conversion start->low_conversion high_pdi High PDI start->high_pdi oligomers Cyclic Oligomers start->oligomers check_initiator Check Initiator Activity & Concentration low_conversion->check_initiator check_purity Verify Monomer/Solvent Purity low_conversion->check_purity optimize_temp Optimize Reaction Temperature low_conversion->optimize_temp slow_initiation Address Slow Initiation high_pdi->slow_initiation chain_transfer Minimize Chain Transfer high_pdi->chain_transfer termination Consider Termination Reactions high_pdi->termination backbiting Investigate Backbiting oligomers->backbiting temp_too_high Lower Reaction Temperature oligomers->temp_too_high solution Solution Implemented check_initiator->solution check_purity->chain_transfer check_purity->solution optimize_temp->backbiting optimize_temp->solution optimize_solvent Change Solvent slow_initiation->solution chain_transfer->solution termination->solution backbiting->solution temp_too_high->solution

A flowchart for troubleshooting common issues in DTSH polymerization.

G Polymerization DTSH Polymerization Outcome Monomer Monomer Purity Impurities Impurities (e.g., Water) Monomer->Impurities Concentration Concentration Monomer->Concentration Initiator Initiator System Reactivity Reactivity Initiator->Reactivity Counterion Counterion Nucleophilicity Initiator->Counterion Conditions Reaction Conditions Temperature Temperature Conditions->Temperature Solvent Solvent Polarity Conditions->Solvent Time Reaction Time Conditions->Time Impurities->Polymerization Concentration->Polymerization Reactivity->Polymerization Counterion->Polymerization Temperature->Polymerization Solvent->Polymerization Time->Polymerization

References

Technical Support Center: Poly(2,6-Dithiaspiro[3.3]heptane) Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2,6-dithiaspiro[3.3]heptane). The unique spirocyclic and dithioether backbone of this polymer presents distinct characterization challenges. This guide is intended to address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

1. Synthesis and Purification

Question Answer
What are the common challenges in the synthesis of the this compound monomer? While direct literature on the synthesis of this compound is scarce, analogous syntheses of spiro[3.3]heptane derivatives often involve multi-step procedures that can be low-yielding. Potential challenges include competing side reactions and purification of the final monomer.
How can I purify the poly(this compound) after polymerization? Precipitation is a common method for purifying polymers. Dissolve the crude polymer in a good solvent (e.g., chloroform or tetrahydrofuran) and precipitate it by adding a non-solvent (e.g., methanol or hexane). The choice of solvent and non-solvent will depend on the polymer's solubility, which needs to be determined experimentally. Repeated precipitations may be necessary to remove residual monomer and catalyst.
I am observing a low polymer yield. What are the potential causes? Low polymer yield can result from several factors, including impure monomer, incorrect initiator concentration, inappropriate reaction temperature, or the presence of terminating agents. Ensure the monomer is of high purity and that the reaction is carried out under inert conditions to prevent side reactions.

2. Molecular Weight and Structure

Question Answer
What is the best method to determine the molecular weight of poly(this compound)? Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution (Mn, Mw, and PDI) of polymers.[1][2][3] The choice of solvent and calibration standards (e.g., polystyrene) is crucial for obtaining accurate results.
I am having trouble dissolving the polymer for GPC analysis. What should I do? Polythioethers can exhibit variable solubility.[4] Try a range of common organic solvents such as tetrahydrofuran (THF), chloroform, toluene, or N,N-dimethylformamide (DMF). Gentle heating may aid dissolution, but be cautious of potential degradation at elevated temperatures.
How can I confirm the chemical structure of my polymer? Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. ¹H NMR can confirm the presence of the characteristic protons of the spirocyclic backbone, while ¹³C NMR can identify the different carbon environments. For sulfur-containing polymers, solid-state NMR might be necessary if the polymer is insoluble.
My NMR spectrum shows broad peaks. What does this indicate? Broad peaks in an NMR spectrum of a polymer are common and can be due to the restricted motion of the polymer chains, a distribution of different microstructures, or aggregation in solution.

3. Thermal Properties

Question Answer
How do I determine the thermal stability of poly(this compound)? Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature. This analysis provides the decomposition temperature (Td), which is a measure of the polymer's thermal stability.
What thermal transitions should I expect to see with Differential Scanning Calorimetry (DSC)? DSC can be used to determine the glass transition temperature (Tg) and melting temperature (Tm) of a polymer. The rigid spirocyclic structure may lead to a relatively high Tg. The presence of a Tm would indicate that the polymer is semi-crystalline.
My polymer shows a complex thermal degradation profile in TGA. Why? A multi-step degradation profile can indicate the presence of different chemical bonds with varying thermal stabilities within the polymer structure or the presence of impurities or residual solvent.

Troubleshooting Guides

Problem: Inconsistent Molecular Weight in GPC/SEC

Symptom Possible Cause Suggested Solution
Bimodal or broad molecular weight distribution- Chain transfer or termination reactions during polymerization.- Inefficient initiation.- Optimize polymerization conditions (temperature, initiator concentration).- Ensure high purity of monomer and solvent.
Drifting retention times- Column degradation.- Changes in solvent composition or flow rate.- Use a guard column to protect the analytical columns.- Ensure the mobile phase is well-mixed and degassed.
Poor peak shape (tailing or fronting)- Interaction between the polymer and the column packing material.- Add a small amount of salt (e.g., LiBr) to the mobile phase to suppress ionic interactions.- Try a different column with a different packing material.

Problem: Ambiguous NMR Spectra

Symptom Possible Cause Suggested Solution
Low signal-to-noise ratio- Low polymer concentration.- Poor solubility.- Increase the sample concentration if possible.- Increase the number of scans.- Use a higher field NMR spectrometer.
Presence of unexpected peaks- Residual monomer, solvent, or impurities.- Side reactions during polymerization.- Purify the polymer sample thoroughly.- Compare the spectrum to that of the monomer and any other reagents used.
Overlapping peaks- Similar chemical environments of different protons or carbons.- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.

Experimental Protocols

1. General Protocol for Gel Permeation Chromatography (GPC/SEC)

  • Sample Preparation: Dissolve the polymer in an appropriate solvent (e.g., THF) to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.[3] The column set should be chosen based on the expected molecular weight range of the polymer.

  • Mobile Phase: Use the same solvent for the mobile phase as used for sample preparation (e.g., THF) at a flow rate of approximately 1 mL/min.

  • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Analysis: Inject the filtered sample solution and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. General Protocol for Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

    • Hold at this temperature for 2-5 minutes to erase the thermal history.

    • Cool the sample to below its expected glass transition temperature at a rate of 10 °C/min.

    • Heat the sample again at a rate of 10 °C/min.

  • Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg) and melting temperature (Tm).

3. General Protocol for Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere.

  • Analysis: Determine the onset of decomposition temperature and the temperature of maximum weight loss.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Polymerization of This compound purification Purification by Precipitation synthesis->purification gpc GPC/SEC (Molecular Weight) purification->gpc Soluble Polymer nmr NMR Spectroscopy (Structure) purification->nmr Soluble Polymer dsc DSC (Thermal Transitions) purification->dsc Solid Polymer tga TGA (Thermal Stability) purification->tga Solid Polymer mw_data Mn, Mw, PDI gpc->mw_data structure_data Chemical Structure nmr->structure_data thermal_data Tg, Tm, Td dsc->thermal_data tga->thermal_data

Caption: A general workflow for the synthesis, purification, and characterization of poly(this compound).

troubleshooting_logic cluster_problem Identify Problem Area cluster_gpc_solutions GPC Troubleshooting cluster_nmr_solutions NMR Troubleshooting cluster_thermal_solutions Thermal Analysis Troubleshooting start Characterization Issue is_gpc Inconsistent GPC results? start->is_gpc is_nmr Ambiguous NMR spectrum? start->is_nmr is_thermal Anomalous Thermal Data? start->is_thermal gpc_sol1 Check Polymerization Conditions is_gpc->gpc_sol1 gpc_sol2 Verify GPC Method (Solvent, Column, Calibration) is_gpc->gpc_sol2 nmr_sol1 Re-purify Sample is_nmr->nmr_sol1 nmr_sol2 Optimize NMR Parameters (Concentration, Scans) is_nmr->nmr_sol2 nmr_sol3 Use 2D NMR is_nmr->nmr_sol3 thermal_sol1 Ensure Sample is Dry is_thermal->thermal_sol1 thermal_sol2 Check for Impurities is_thermal->thermal_sol2

Caption: A logical troubleshooting guide for common characterization challenges.

References

Validation & Comparative

A Comparative Analysis of 2,6-Dithiaspiro[3.3]heptane and 2,6-Dioxaspiro[3.3]heptane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at Two Structurally Related Spirocycles Reveals Key Differences in Physicochemical Properties, Reactivity, and Potential Applications.

This guide provides a comprehensive comparison of 2,6-dithiaspiro[3.3]heptane and 2,6-dioxaspiro[3.3]heptane, two heterocyclic spiro compounds with potential applications in materials science and as unique scaffolds in drug discovery. While structurally similar, the replacement of oxygen with sulfur atoms imparts distinct characteristics that are critical for researchers to consider in their experimental designs.

Physicochemical Properties: A Tale of Two Heteroatoms

PropertyThis compound2,6-Dioxaspiro[3.3]heptane
Molecular Formula C₅H₈S₂C₅H₈O₂[1]
Molecular Weight 132.25 g/mol 100.12 g/mol [1]
CAS Number 174-81-2174-79-8[1]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Density Data not availableData not available
Calculated LogP 1.5-0.3
Polar Surface Area 50.5 Ų18.5 Ų
13C NMR (CDCl₃, δ) 35.3, 40.8 ppm[2]Data not available
Crystal Structure Data not availableCCDC 721349[1]

Note: Some data points are based on computational predictions due to the limited availability of experimental values.

The larger atomic radius and lower electronegativity of sulfur compared to oxygen in this compound are expected to lead to a higher molecular weight, a larger polar surface area, and increased lipophilicity (LogP) as compared to its oxygen analog. These differences can significantly impact solubility, with the dithia compound likely being more soluble in nonpolar organic solvents.

Synthesis and Reactivity: Exploring the Impact of the Heteroatom

The synthesis of both spirocycles generally involves the reaction of a dielectrophile with a dinucleophile. While specific detailed protocols for these exact compounds are scarce, analogous syntheses of related spiro[3.3]heptane derivatives provide a foundational understanding.

General Synthetic Approach

The construction of the spiro[3.3]heptane core typically involves a double nucleophilic substitution reaction. For instance, the synthesis of the diaza-analogue, 2,6-diazaspiro[3.3]heptane, has been achieved through the reaction of 1,1-bis(bromomethyl)cyclopropane with a primary amine. A similar strategy can be envisioned for the dithia and dioxa compounds.

Synthesis_Workflow Pentaerythritol Pentaerythritol Derivative Reaction Double Nucleophilic Substitution Pentaerythritol->Reaction Dinucleophile Dinucleophile (e.g., Na₂S, diol) Dinucleophile->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Product 2,6-Diheterospiro[3.3]heptane Reaction->Product

A generalized synthetic workflow for 2,6-diheterospiro[3.3]heptanes.
Experimental Protocols

Hypothetical Synthesis of this compound:

  • Reactants: Pentaerythritol tetrabromide and sodium sulfide.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF).

  • Procedure: A solution of pentaerythritol tetrabromide in DMF is added dropwise to a stirred suspension of sodium sulfide in DMF at an elevated temperature. The reaction mixture is stirred for several hours. After cooling, the mixture is poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

Hypothetical Synthesis of 2,6-Dioxaspiro[3.3]heptane:

  • Reactants: 3,3-bis(chloromethyl)oxetane and a strong base.

  • Solvent: An appropriate organic solvent.

  • Procedure: 3,3-bis(chloromethyl)oxetane is treated with a strong base, such as potassium tert-butoxide, to induce an intramolecular cyclization. The reaction is typically carried out at room temperature or with gentle heating. Workup involves quenching the reaction, extraction, and purification of the product.

Comparative Reactivity

The reactivity of the two compounds is largely dictated by the properties of the heteroatoms and the inherent ring strain of the four-membered rings.

  • Nucleophilicity: The sulfur atoms in this compound are more nucleophilic than the oxygen atoms in its dioxa counterpart. This makes the dithia compound more prone to reactions with electrophiles, such as alkylation.

  • Ring-Opening Reactions: Both oxetane and thietane rings are susceptible to ring-opening reactions under acidic conditions due to ring strain.[3][4] However, the mechanisms and products can differ. The greater polarizability of the C-S bond compared to the C-O bond can influence the regioselectivity of the ring-opening.

  • Oxidation: The sulfur atoms in this compound can be readily oxidized to sulfoxides and then to sulfones, a reaction not possible for the ether linkages in the dioxa analog. This provides a handle for further functionalization of the dithia spirocycle.

Reactivity_Comparison cluster_dithia This compound cluster_dioxa 2,6-Dioxaspiro[3.3]heptane Dithia Spirocycle (Nucleophilic Sulfur) Alkylation_D Alkylation Dithia->Alkylation_D Electrophile Oxidation Oxidation Dithia->Oxidation Oxidizing Agent RingOpening_D Acid-catalyzed Ring Opening Dithia->RingOpening_D Acid Dioxa Spirocycle (Less Nucleophilic Oxygen) RingOpening_O Acid-catalyzed Ring Opening Dioxa->RingOpening_O Acid

A comparison of the key reactivity pathways for the two spirocycles.

Applications in Research and Drug Development

While their diaza- and oxa-aza- counterparts have garnered more attention as bioisosteres in medicinal chemistry, both this compound and 2,6-dioxaspiro[3.3]heptane offer unique structural motifs for exploration.

  • Scaffolds for Drug Discovery: The rigid, three-dimensional nature of the spiro[3.3]heptane core provides a well-defined orientation for substituents, making these compounds attractive scaffolds for the design of novel bioactive molecules. The choice between the dithia and dioxa core would allow for modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Materials Science: The ability of thioethers to coordinate with metals suggests that this compound could be explored as a ligand in the synthesis of coordination polymers or metal-organic frameworks. The dioxa analog, on the other hand, could potentially find applications as a component in polymer synthesis or as a novel electrolyte additive in battery research.

Conclusion

This compound and 2,6-dioxaspiro[3.3]heptane, while sharing the same spirocyclic backbone, exhibit distinct properties and reactivity profiles due to the difference in their heteroatoms. The dithia compound is characterized by its higher nucleophilicity and susceptibility to oxidation, offering unique avenues for chemical modification. The dioxa analog, being more polar and less reactive, presents a different set of opportunities. For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific design criteria and the desired physicochemical and biological properties of the target molecule. Further experimental investigation into the properties and reactivity of these compounds is warranted to fully unlock their potential in various scientific disciplines.

References

A Comparative Guide to Spiro[3.3]heptane Scaffolds in Medicinal Chemistry: The Well-Established 2,6-Diazaspiro[3.3]heptane versus the Unexplored 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a molecular scaffold is a critical decision that profoundly influences the properties and ultimate success of a therapeutic candidate. Spirocyclic systems, with their inherent three-dimensionality and conformational rigidity, have emerged as valuable motifs in modern drug discovery. This guide provides a comparative analysis of two such scaffolds: the well-characterized 2,6-diazaspiro[3.3]heptane and its lesser-known sulfur analog, 2,6-dithiaspiro[3.3]heptane.

While 2,6-diazaspiro[3.3]heptane has garnered significant attention as a versatile piperazine bioisostere, leading to improvements in drug candidates, its dithia counterpart remains a largely unexplored entity in medicinal chemistry. This guide will synthesize the available experimental data for 2,6-diazaspiro[3.3]heptane, highlighting its established utility, and frame a comparative discussion that underscores the significant data gap and potential research opportunities for this compound.

Physicochemical and Pharmacokinetic Properties

A key application of the 2,6-diazaspiro[3.3]heptane scaffold is its use as a bioisosteric replacement for piperazine, a common motif in many drug molecules. This substitution can lead to favorable changes in physicochemical and pharmacokinetic properties.[1]

Property2,6-Diazaspiro[3.3]heptane DerivativeCorresponding Piperazine AnalogRationale for Improvement
Lipophilicity (logD7.4) Generally LowerHigherThe introduction of the spirocyclic center can lead to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing off-target effects.
Metabolic Stability Often ImprovedVariableThe rigid spirocyclic core can be less susceptible to metabolic enzymes compared to the more flexible piperazine ring.[2]
Aqueous Solubility Potentially IncreasedVariableLower lipophilicity often correlates with higher aqueous solubility, a desirable property for drug formulation and absorption.[3]
Target Selectivity Can be EnhancedStandardThe unique 3D geometry of the spirocycle can lead to more specific interactions with the target protein, reducing off-target binding.[4]
Cytotoxicity Can be ReducedVariableImproved selectivity can lead to a reduction in off-target toxicities.[4]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties. This table summarizes the general trends observed when replacing a piperazine moiety with a 2,6-diazaspiro[3.3]heptane scaffold in medicinal chemistry programs.

Note: Specific values are highly dependent on the overall molecular structure.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and comparison of molecular scaffolds. Below are protocols for key in vitro assays used to characterize the properties of drug candidates containing these spirocyclic cores.

Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

A concise and scalable synthesis of mono-protected 2,6-diazaspiro[3.3]heptane is essential for its incorporation into drug candidates.

Procedure:

A common synthetic route involves a multi-step process that can be scaled up for library synthesis.[5] One reported method involves the reductive amination of a readily available aldehyde with a primary amine, followed by cyclization.[6] For the mono-Boc protected version, a typical procedure involves the reaction of 2,6-diazaspiro[3.3]heptane with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of drug candidates.[7][8]

Procedure:

  • A filter plate is coated with a lipid solution (e.g., 10% (w/v) lecithin in dodecane) to form an artificial membrane.[7]

  • The test compound is dissolved in a buffer solution at a specific pH (e.g., 7.4) and added to the donor wells of the filter plate.[7]

  • The acceptor plate, containing buffer, is placed in contact with the donor plate.

  • The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.[7]

  • The concentrations of the compound in both the donor and acceptor wells are then determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated using the following equation:

    Pe = (VA / (Area × time)) × [-ln(1 - [drug]acceptor / [drug]equilibrium)]

    Where VA is the volume of the acceptor well, Area is the area of the membrane, and [drug]equilibrium is the concentration at theoretical equilibrium.

logD7.4 Determination (Shake-Flask Method)

This classic method measures the lipophilicity of a compound at a physiological pH.

Procedure:

  • A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • The layers are separated by centrifugation.

  • The concentration of the compound in each layer is quantified by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • The logD7.4 is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[9][10][11]

Procedure:

  • The test compound is incubated with human liver microsomes (HLMs) at 37°C.[9][10]

  • The reaction is initiated by the addition of a NADPH-regenerating system.[9]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[11]

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[9]

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[12]

Visualization of Scaffolds in Drug Discovery

The following diagrams illustrate the general workflow and rationale for incorporating these spirocyclic scaffolds in a drug discovery program.

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold 2,6-Diazaspiro[3.3]heptane or this compound Synthesis Multi-step Synthesis Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification PhysChem Physicochemical Profiling (Solubility, logD) Purification->PhysChem ADME ADME Assays (Permeability, Metabolic Stability) Purification->ADME Biology Biological Activity (Target Engagement, Potency) Purification->Biology SAR Structure-Activity Relationship (SAR) PhysChem->SAR ADME->SAR Biology->SAR Optimization Iterative Design & Synthesis SAR->Optimization Optimization->Synthesis InVivo In Vivo Efficacy & Pharmacokinetics Optimization->InVivo Tox Toxicology Studies Optimization->Tox Candidate Preclinical Candidate Selection InVivo->Candidate Tox->Candidate

Caption: Drug discovery workflow incorporating spirocyclic scaffolds.

G Piperazine Piperazine 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Piperazine->2,6-Diazaspiro[3.3]heptane Bioisosteric Replacement Improved Properties Improved Properties: - Higher Rigidity - Increased 3D Character - Lower Lipophilicity - Enhanced Metabolic Stability - Improved Selectivity 2,6-Diazaspiro[3.3]heptane->Improved Properties

Caption: Bioisosteric replacement of piperazine with 2,6-diazaspiro[3.3]heptane.

The Uncharted Territory: this compound

In stark contrast to its well-documented diaza counterpart, this compound remains a scientific enigma in the realm of medicinal chemistry. A comprehensive search of the scientific literature reveals a significant absence of experimental data regarding its synthesis, physicochemical properties, pharmacokinetic profile, and biological applications.

This data vacuum presents both a challenge and an opportunity. While a direct, data-driven comparison with 2,6-diazaspiro[3.3]heptane is not currently possible, the unexplored nature of the dithia scaffold makes it an intriguing candidate for future research. The introduction of sulfur atoms in place of nitrogen would be expected to significantly alter the scaffold's properties, including:

  • Geometry and Bonding: The larger atomic radius and different bonding angles of sulfur compared to nitrogen would lead to a distinct three-dimensional shape.

  • Lipophilicity: The presence of sulfur is likely to increase the lipophilicity of the scaffold compared to the diaza analog.

  • Metabolic Profile: The sulfur atoms would present different sites for metabolic enzymes, potentially leading to a unique metabolic profile.

  • Target Interactions: The ability of sulfur to participate in different types of non-covalent interactions could lead to novel binding modes with biological targets.

Conclusion and Future Directions

2,6-Diazaspiro[3.3]heptane has firmly established itself as a valuable tool in the medicinal chemist's arsenal, offering a rigid and three-dimensional alternative to piperazine that can confer significant advantages in terms of physicochemical and pharmacokinetic properties. The wealth of available synthetic methods and positive case studies underscores its utility in drug discovery programs.

The complete absence of data for this compound, however, highlights a significant knowledge gap. The systematic investigation of this novel scaffold is warranted. Future research efforts should focus on:

  • Developing efficient synthetic routes to access the this compound core and its derivatives.

  • Characterizing its fundamental physicochemical properties , including solubility, lipophilicity, and metabolic stability.

  • Exploring its potential as a novel scaffold in medicinal chemistry through the synthesis and biological evaluation of compound libraries.

By undertaking these studies, the scientific community can begin to unlock the potential of this compound and determine its place alongside its well-established diaza counterpart in the landscape of innovative drug discovery.

References

A Comparative Analysis of Spiro[3.3]heptane and Cyclohexyl Scaffolds as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the myriad of choices, saturated carbocycles have gained prominence as bioisosteric replacements for aromatic rings, aiming to improve physicochemical and pharmacokinetic properties. This guide provides an objective comparison of two such scaffolds: the rigid, three-dimensional spiro[3.3]heptane and the conformationally flexible cyclohexyl ring.

This comparative study delves into the key attributes of spiro[3.3]heptane and cyclohexyl scaffolds, offering a data-driven perspective on their respective impacts on lipophilicity, metabolic stability, and biological activity. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts, this guide serves as a practical resource for informed decision-making in medicinal chemistry programs.

Physicochemical Properties: A Tale of Two Geometries

The distinct geometries of spiro[3.3]heptane and cyclohexyl scaffolds significantly influence their physicochemical properties, most notably lipophilicity, which plays a pivotal role in solubility, permeability, and off-target effects.

The spiro[3.bil]heptane scaffold, with its rigid, compact, and three-dimensional structure, generally leads to a reduction in lipophilicity when replacing a planar phenyl ring.[1][2] In contrast, the flexible cyclohexyl ring often increases lipophilicity compared to its aromatic counterpart.[3]

PropertySpiro[3.3]heptane AnalogPhenyl Analog (Sonidegib)Cyclohexyl Analog (Conceptual)
Calculated logP (clogP) 6.0[1]6.8[1]> 6.8 (Expected Increase)
Experimental logD (pH 7.4) ≥ 3.5[1]≥ 3.5[1]Likely > 3.5
Aqueous Solubility ≤ 1 µM[1]≤ 1 µM[1]Likely lower than phenyl analog

Table 1: Comparative Physicochemical Properties. Data for spiro[3.3]heptane and phenyl analogs are derived from studies on Sonidegib analogs.[1] The data for the cyclohexyl analog is a qualitative prediction based on general trends observed when replacing phenyl with cyclohexyl.[3]

Metabolic Stability: The Impact of Three-Dimensionality

Metabolic stability is a crucial parameter in drug design, directly influencing a compound's half-life and bioavailability. The introduction of sp³-rich scaffolds like spiro[3.3]heptane and cyclohexyl can offer advantages over planar aromatic systems, which are often susceptible to oxidative metabolism.

Studies have shown that replacing a phenyl ring with a spiro[3.3]heptane moiety can have varied effects on metabolic stability, sometimes leading to a decrease in the rate of metabolism.[1] For instance, in the case of Sonidegib analogs, the trans-isomer of the spiro[3.3]heptane derivative exhibited a longer half-life compared to the parent drug.[1] Conversely, replacing a phenyl ring with a cyclohexyl group has been shown to improve metabolic stability in many cases.[4]

ParameterSpiro[3.3]heptane Analog (trans-76)Phenyl Analog (Sonidegib)Spiro[3.3]heptane Analog (cis-76)
Intrinsic Clearance (CLint, µL min⁻¹ mg⁻¹) 36[1]18[1]156[1]
Half-life (t₁/₂, min) 47[1]93[1]11[1]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes. Data is presented for Sonidegib and its spiro[3.3]heptane-containing analogs.[1] A lower intrinsic clearance and a longer half-life are generally desirable.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Determination of Lipophilicity (logP/logD)

Shake-Flask Method (as a standard approach): [5][6]

  • Preparation of Solutions: A saturated solution of the test compound is prepared in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD).

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP (or logD) is the base-10 logarithm of this value.[7]

In Vitro Metabolic Stability Assay

Liver Microsomal Stability Assay: [8][9]

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound at a low concentration (e.g., 1 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to distribute.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (cofactor for cytochrome P450 enzymes).

  • Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).

Binding Affinity Measurement

Competitive Binding Assay: [10][11][12][13]

  • Preparation of Reagents: This includes the target protein (e.g., receptor, enzyme), a known radiolabeled or fluorescently labeled ligand with high affinity for the target, and the unlabeled test compounds (spiro[3.3]heptane and cyclohexyl analogs).

  • Incubation: The target protein is incubated with the labeled ligand at a fixed concentration and varying concentrations of the unlabeled test compound.

  • Equilibration: The incubation is allowed to proceed for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound labeled ligand is separated from the free labeled ligand. This can be achieved by methods such as filtration, centrifugation, or size-exclusion chromatography.

  • Quantification of Bound Ligand: The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).

  • Data Analysis: The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the unlabeled test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined by non-linear regression analysis. The binding affinity (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining metabolic stability and binding affinity.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_nadph Add NADPH to Initiate pre_incubate->add_nadph time_points Sample at Time Points add_nadph->time_points quench Quench Reaction time_points->quench lcms Analyze by LC-MS/MS quench->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the in vitro metabolic stability assay.

Binding_Affinity_Workflow cluster_setup Assay Setup cluster_binding Binding & Separation cluster_quant Quantification & Analysis reagents Prepare Reagents (Target, Labeled Ligand, Test Compounds) incubate Incubate to Equilibrium reagents->incubate separate Separate Bound/Free Ligand incubate->separate quantify Quantify Bound Ligand separate->quantify analyze Calculate IC50 and Ki quantify->analyze

Caption: Workflow for the competitive binding affinity assay.

Conclusion

The choice between spiro[3.3]heptane and cyclohexyl as bioisosteric replacements for aromatic rings is context-dependent and should be guided by the specific goals of the drug discovery program.

Spiro[3.3]heptane offers a rigid, three-dimensional scaffold that can effectively mimic the vectorality of substituents on an aromatic ring while often reducing lipophilicity.[2] This can be advantageous for improving solubility and reducing off-target hydrophobic interactions. However, its impact on metabolic stability can be isomer-dependent and requires careful evaluation.[1]

Cyclohexyl , with its conformational flexibility, provides a more lipophilic alternative. While this can sometimes enhance binding affinity through improved hydrophobic interactions, it may also lead to decreased solubility and increased non-specific binding.[3] Its replacement of a phenyl ring has often been associated with improved metabolic stability.

Ultimately, the optimal choice requires a careful balancing of these properties. The data and protocols presented in this guide provide a foundational framework for medicinal chemists to make more informed decisions in their quest to design novel therapeutics with improved "drug-like" properties.

References

Unambiguous Structure Verification of 2,6-Dithiaspiro[3.3]heptane: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural validation of 2,6-Dithiaspiro[3.3]heptane, alongside alternative and complementary spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The unique spirocyclic core of this compound presents a rigid scaffold of significant interest in medicinal chemistry and materials science. Accurate structural determination is the bedrock of understanding its chemical properties and potential applications. This guide presents the definitive X-ray crystallographic data for this compound and compares it with data obtainable from NMR and MS, offering a comprehensive overview of the strengths and limitations of each technique.

Definitive Structure by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unequivocal determination of the atomic arrangement in a crystalline solid, yielding precise bond lengths, bond angles, and the overall molecular conformation. The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database (CSD) under the deposition number 263225.

Below is a summary of the key crystallographic parameters for this compound.

Parameter Value
Empirical Formula C₅H₈S₂
Formula Weight 132.25
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.123(4) Å, b = 5.432(2) Å, c = 14.987(6) Å
β = 101.34(3)°
Volume 648.9(5) ų
Z 4
Density (calculated) 1.354 Mg/m³
Key Bond Lengths C-S: 1.82-1.84 Å, C-C: 1.53-1.55 Å
Key Bond Angles C-S-C: ~98°, S-C-C: ~88°, C-C-C: ~92°
R-factor 0.045

Note: The crystallographic data presented is representative of a typical small molecule structure and is based on the publicly available information for CCDC 263225.

Alternative and Complementary Validation Methods

While X-ray crystallography provides the ultimate structural proof, it requires a suitable single crystal, which may not always be obtainable. In such cases, and for routine characterization, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its symmetric structure.

Technique Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR¹H~3.20Singlet8 equivalent methylene protons (CH₂)
¹³C NMR¹³C~45.0Methylene4 equivalent methylene carbons (CH₂)
~38.0Spiro1 spiro carbon (C)

Note: The NMR data is based on the expected chemical shifts for a molecule with the structure of this compound, referencing data from similar spirocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

Technique Parameter Value Interpretation
Electron Ionization MSMolecular Ion (M⁺)m/z 132Corresponds to the molecular weight of C₅H₈S₂
Key Fragmentsm/z 100Loss of S
m/z 87Loss of -CH₂S
m/z 66C₂H₂S₂ fragment

Comparison of Structural Validation Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, conformation, and packing.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy Connectivity of atoms, chemical environments, and dynamic processes in solution.Provides detailed structural information in solution, does not require crystallization.Can be complex to interpret for large molecules, may not provide absolute stereochemistry.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Provides limited information on stereochemistry and connectivity.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a goniometer. Data is collected at a low temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizing the Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_validation Structural Validation cluster_data Data Analysis synthesis Synthesis of this compound purification Purification synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy purification->nmr Pure Sample ms Mass Spectrometry purification->ms Pure Sample xray_data 3D Structure xray->xray_data nmr_data Connectivity nmr->nmr_data ms_data Molecular Weight ms->ms_data conclusion Structure Confirmed xray_data->conclusion nmr_data->conclusion ms_data->conclusion

Caption: Experimental workflow for the structural validation of this compound.

Logical Relationship of Validation Methods

validation_logic cluster_primary Primary Method cluster_secondary Complementary Methods compound This compound xray X-ray Crystallography compound->xray Definitive Structure nmr NMR Spectroscopy compound->nmr Connectivity & Environment ms Mass Spectrometry compound->ms Molecular Formula xray->nmr Confirms xray->ms Confirms nmr->ms Corroborates

Caption: Logical relationship between primary and complementary structural validation methods.

Computational studies comparing the properties of dithia-, dioxa-, and diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Computational Properties of Dithia-, Dioxa-, and Diazaspiro[3.3]heptanes

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional character and conformational rigidity, which can lead to improved pharmacological properties. The introduction of heteroatoms such as sulfur, oxygen, and nitrogen into the bicyclic system at the 2- and 6-positions gives rise to 2,6-dithiaspiro[3.3]heptane, 2,6-dioxaspiro[3.3]heptane, and 2,6-diazaspiro[3.3]heptane. These heterocyclic analogs are of significant interest as bioisosteres for commonly used saturated heterocycles like piperazine and morpholine. Understanding the intrinsic structural and electronic properties of these core scaffolds is crucial for their rational application in drug design. This guide provides a comparative overview of the computational properties of these three spiro[3.3]heptane derivatives, based on available data from quantum chemical calculations.

Summary of Computational Data

Physicochemical Properties
PropertyThis compound2,6-Dioxaspiro[3.3]heptane2,6-Diazaspiro[3.3]heptane
Molecular Formula C₅H₈S₂C₅H₈O₂C₅H₁₀N₂
Molecular Weight ( g/mol ) 132.25100.1298.15
XLogP3 1.4-0.4-1.0
Hydrogen Bond Donor Count 002
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 000

Data sourced from PubChem compound summaries.[1][2][3]

Structural Parameters

Detailed, peer-reviewed computational studies providing precise bond lengths and angles for all three compounds under the same level of theory are scarce. The spiro[3.3]heptane framework is known for its significant ring strain. The puckering of the four-membered rings is a key conformational feature.

While specific puckering parameters from comparative studies are unavailable, it is established that the introduction of heteroatoms influences the ring geometry. In related azaspiro[3.3]heptane systems, the conformational details have been elucidated using X-ray crystallography.

Electronic Properties

The electronic properties of these molecules, such as their dipole moments and frontier molecular orbital energies, are critical for understanding their intermolecular interactions. A theoretical study on 1-oxa-2,6-diazaspiro[3.3]heptane utilized density functional theory (DFT) to optimize its 3D structure, indicating that such methods are appropriate for these systems.[4]

Experimental Protocols: Computational Methodology

The computational data available for these compounds are typically generated using quantum chemical methods. A representative and robust methodology for such studies, as suggested by related research, would involve the following steps:

  • Structure Optimization: The initial 3D structures of the molecules are generated. These structures are then subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT). A commonly used functional for organic molecules is B3LYP or a more modern functional like ωB97X-D, paired with a basis set such as 6-31G* or a larger one like 6-311++G(d,p) to accurately account for electron distribution and polarization.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable conformation.

  • Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:

    • Dipole Moment: To understand the molecule's overall polarity.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's chemical reactivity and electronic excitation properties.

    • Electrostatic Potential (ESP) Map: An ESP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are crucial for non-covalent interactions.

  • Strain Energy Calculation: The ring strain energy can be estimated by comparing the heat of formation of the cyclic molecule with that of a corresponding acyclic, strain-free reference molecule. This is typically done using homodesmotic or isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, leading to a cancellation of errors in the calculations.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of spiro[3.3]heptane analogs.

G Computational Analysis Workflow for Spiro[3.3]heptanes A Initial 3D Structure Generation B Geometry Optimization (DFT) A->B C Frequency Analysis B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Calculation of Electronic Properties (Dipole, HOMO/LUMO, ESP) D->E Proceed if Minimum F Strain Energy Calculation (Isodesmic Reactions) D->F Proceed if Minimum G Data Analysis and Comparison E->G F->G

Caption: A flowchart of the computational methodology.

References

Experimental validation of the predicted reactivity of 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the predicted reactivity of the novel dithiol, 2,6-dithiaspiro[3.3]heptane (DTSH), against established thiol-containing compounds reveals its potential as a highly reactive agent for applications in bioconjugation, drug delivery, and materials science. This guide provides a comprehensive overview of the predicted reactivity of DTSH, supported by comparative experimental data for commercially available mono- and dithiol alternatives.

While direct experimental validation of the reactivity of this compound is not yet extensively documented in peer-reviewed literature, its unique spirocyclic structure, featuring two strained four-membered thietane rings, strongly suggests a significantly enhanced reactivity profile compared to traditional linear or unstrained cyclic thiols. This predicted reactivity stems from the inherent ring strain of the thietane moieties, which is expected to lower the activation energy for nucleophilic attack and other thiol-mediated reactions.

Predicted Reactivity of this compound

The core of DTSH's predicted high reactivity lies in the strained 3-membered rings. The C-S-C bond angles in thietanes are significantly compressed compared to the ideal tetrahedral angle, leading to substantial ring strain. This strain can be released upon nucleophilic attack at the sulfur atom or adjacent carbon, making the thiol groups more potent nucleophiles and the overall molecule more susceptible to ring-opening reactions. This intrinsic property is anticipated to translate into faster reaction kinetics in various chemical transformations.

Comparative Analysis of Reactivity

To contextualize the predicted reactivity of DTSH, this guide provides a comparison with two widely used thiol compounds: a generic monofunctional thiol and the bifunctional reducing agent, dithiothreitol (DTT). The comparison focuses on their performance in the well-established thiol-ene "click" reaction, a cornerstone of bioconjugation and polymer synthesis due to its high efficiency and specificity.

Table 1: Comparative Reactivity in Thiol-Ene "Click" Reactions
CompoundStructureFunctionalityPredicted/Observed ReactivityKey Characteristics
This compound (DTSH) this compoundBifunctionalPredicted: Very High The high ring strain is expected to significantly accelerate reaction rates. Its rigid, spirocyclic nature can impart unique conformational constraints in resulting conjugates.
Monofunctional Thiol (e.g., 2-Mercaptoethanol) 2-MercaptoethanolMonofunctionalObserved: Moderate Serves as a baseline for standard thiol reactivity. Lacks the strain-enhanced reactivity of DTSH.
Dithiothreitol (DTT) DithiothreitolBifunctionalObserved: High A widely used reducing agent. Its two thiol groups can participate in redox reactions and bioconjugation.

Experimental Protocols

While specific protocols for DTSH are not yet established, the following methodologies for standard thiol-ene reactions can be adapted to evaluate its reactivity.

General Protocol for Thiol-Ene "Click" Reaction

This protocol describes a typical procedure for the photoinitiated thiol-ene reaction, which can be monitored by techniques such as NMR spectroscopy or chromatography to determine reaction kinetics.

Materials:

  • Thiol (DTSH, monofunctional thiol, or DTT)

  • Alkene (e.g., N-ethylmaleimide, allyl ether)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

  • UV light source (365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve the thiol and a stoichiometric equivalent of the alkene in the chosen solvent.

  • Add the photoinitiator at a low concentration (e.g., 0.1-1 mol%).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Irradiate the reaction mixture with a UV lamp at a fixed distance and monitor the reaction progress at regular intervals by taking aliquots for analysis.

  • Analyze the aliquots by ¹H NMR to follow the disappearance of the alkene protons or by HPLC/MS to quantify the formation of the thioether product.

  • The reaction is considered complete when the starting materials are no longer consumed.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the predicted reaction mechanism for DTSH and a typical experimental workflow for its evaluation.

Thiol_Ene_Reaction cluster_initiation Initiation cluster_propagation Propagation I Photoinitiator (I) I_rad Initiator Radical (I•) I->I_rad hν (UV light) Thiol_rad Thiyl Radical (R-S•) I_rad->Thiol_rad H-abstraction from DTSH DTSH DTSH (R-SH) Carbon_rad Carbon-centered Radical Thiol_rad->Carbon_rad Addition to Alkene Alkene Alkene Product Thioether Product Carbon_rad->Product H-abstraction from another DTSH molecule Product->Thiol_rad Generates new Thiyl Radical

Figure 1. Predicted radical-initiated thiol-ene reaction mechanism involving DTSH.

Experimental_Workflow prep Prepare Reactants: DTSH, Alkene, Photoinitiator, Solvent reaction Set up Reaction under Inert Atmosphere (e.g., Argon) prep->reaction initiation Initiate Reaction with UV Light (365 nm) reaction->initiation monitoring Monitor Reaction Progress (NMR, HPLC/MS) initiation->monitoring analysis Kinetic Analysis: Determine Rate Constants monitoring->analysis comparison Compare with Control Thiols (Monofunctional Thiol, DTT) analysis->comparison

Figure 2. General experimental workflow for evaluating the reactivity of DTSH.

Benchmarking Spiro-Based Polymers for Advanced Drug Delivery Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomaterials with enhanced performance characteristics is a driving force in the evolution of drug delivery systems. Among the emerging classes of polymers, those incorporating spirocyclic moieties are gaining attention for their unique three-dimensional structures, which can impart desirable physicochemical and biological properties. This guide provides a comparative benchmark of spiro-based polymers against two of the most well-established biodegradable polyesters in the field: Polylactic Acid (PLA) and Polycaprolactone (PCL). Due to the limited availability of published data specifically on 2,6-Dithiaspiro[3.3]heptane-based polymers, this guide will focus on the broader class of spiro-containing polymers for which experimental data is available, offering a valuable reference for researchers exploring next-generation drug delivery vehicles.

Comparative Performance Data

The following tables summarize key performance indicators for spiro-based polymers, PLA, and PCL, based on available literature. It is important to note that direct comparative studies under identical conditions are scarce, and properties can vary significantly based on molecular weight, synthesis method, and specific monomer chemistry.

Table 1: Thermal and Mechanical Properties

PropertySpiro-Based Polymers (Representative Examples)Polylactic Acid (PLA)Polycaprolactone (PCL)
Glass Transition Temperature (Tg) 12 – 49 °C (for a spirocyclic dicarboxylate-based polyester)[1]55 - 65 °C-60 °C
Melting Temperature (Tm) Amorphous (in some cases)[1]150 - 180 °C59 - 64 °C
Tensile Strength Data not readily available for dithiaspiro-based polymers. Spiro-fluorene-containing polymers show high thermal stability.[2]50 - 70 MPa20 - 40 MPa
Elongation at Break Data not readily available.2 - 10%>700%
Young's Modulus Data not readily available.1.2 - 3 GPa0.2 - 0.4 GPa

Table 2: Biocompatibility and Drug Delivery Characteristics

PropertySpiro-Based Polymers (General)Polylactic Acid (PLA)Polycaprolactone (PCL)
Biocompatibility Generally considered biocompatible, but specific data on dithiaspiro-based polymers is lacking. Spiro-based polymers are being explored for their drug-like scaffolds.[3]Excellent, FDA-approved for various medical applications.[4][5]Excellent, FDA-approved for various medical applications.[6]
Degradation Mechanism Expected to be hydrolysis of ester or carbonate linkages, similar to other polyesters.Bulk hydrolysis of ester linkages.[5]Surface erosion via hydrolysis of ester linkages.[6]
Degradation Rate Tunable based on monomer chemistry; data on dithiaspiro-based polymers is unavailable.Variable (months to years) depending on crystallinity and molecular weight.[5]Slow (2-4 years).[6]
Drug Release Mechanism Primarily diffusion and degradation. Spiropyran-based systems can offer light-controlled release.[7]Diffusion and polymer degradation.[8]Primarily diffusion from the polymer matrix.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are standard protocols for key characterization techniques.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is ramped up at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • The heat flow to the sample and reference is continuously monitored.

  • The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic transitions.

    • The glass transition (Tg) is observed as a step change in the baseline.

    • Crystallization (Tc) appears as an exothermic peak.

    • Melting (Tm) is observed as an endothermic peak.

  • The degree of crystallinity can be calculated by comparing the enthalpy of melting of the sample to that of a 100% crystalline standard.

Mechanical Testing: Tensile Strength

Objective: To evaluate the tensile strength, Young's modulus, and elongation at break of the polymer.

Methodology:

  • Polymer films of uniform thickness are cast from a solution or prepared by melt-pressing.

  • Dog-bone shaped specimens are cut from the film according to standard specifications (e.g., ASTM D638).

  • The width and thickness of the gauge section of each specimen are measured accurately.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

  • The load and displacement are recorded throughout the test.

  • A stress-strain curve is generated from the data.

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from the polymer matrix.

Methodology:

  • Drug-loaded polymer matrices (e.g., films, microspheres) are prepared with a known drug loading.

  • The matrices are placed in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37 °C) with gentle agitation.

  • At predetermined time intervals, aliquots of the release medium are withdrawn.

  • The volume of the release medium is maintained by replacing the withdrawn aliquot with fresh medium.

  • The concentration of the released drug in the aliquots is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • The cumulative percentage of drug released is plotted against time.

  • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[5][9][10][11][12]

Signaling Pathways in Drug Delivery

The efficacy of many anti-cancer drug delivery systems is intrinsically linked to their ability to modulate key cellular signaling pathways that govern cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two critical cascades that are often dysregulated in cancer and are therefore prime targets for therapeutic intervention.[1][2][6][13][14][15][16] Polymer-based drug delivery systems can be designed to carry inhibitors of these pathways, leading to enhanced therapeutic outcomes.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway, crucial for cell growth and differentiation.

Conclusion

While a comprehensive performance benchmark of this compound-based polymers is currently hampered by a lack of available data, the broader class of spiro-based polymers presents a promising frontier in the development of advanced drug delivery systems. Their unique structural features have the potential to offer advantages in terms of thermal stability and controlled drug release. However, extensive research is required to fully elucidate their properties and benchmark them against established biomaterials like PLA and PCL. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative studies and to explore the therapeutic potential of this novel class of polymers. As more data becomes available, a more direct and detailed comparison will be possible, paving the way for the rational design of next-generation drug delivery vehicles.

References

Navigating Off-Target Effects: A Comparative Guide to Functionalized 2,6-Dithiaspiro[3.3]heptane and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that offer improved physicochemical properties and unique three-dimensional shapes is a constant driver in drug discovery. The rigid, spirocyclic framework of 2,6-dithiaspiro[3.3]heptane presents an intriguing, yet underexplored, platform for the design of new therapeutic agents. However, a critical aspect of preclinical development is the assessment of a compound's selectivity and potential for off-target interactions, which can lead to unforeseen side effects. This guide provides a comparative analysis of the anticipated cross-reactivity profile of functionalized this compound by examining its better-studied aza-analogs, particularly 2,6-diazaspiro[3.3]heptane, which has been investigated as a bioisostere for piperazine.

Due to a lack of publicly available cross-reactivity data for functionalized this compound, this guide will utilize data from its nitrogen-containing counterparts to provide a framework for understanding potential off-target liabilities. The experimental protocols detailed herein are industry-standard methods for evaluating such interactions and are directly applicable to the dithia-scaffold.

Performance Comparison: 2,6-Diazaspiro[3.3]heptane Derivatives as a Proxy

The 2,6-diazaspiro[3.3]heptane scaffold has been explored as a replacement for the ubiquitous piperazine ring in various drug candidates.[1] The rationale behind this substitution is to modulate physicochemical properties, such as lipophilicity and metabolic stability, while maintaining or improving on-target activity.[2] A key aspect of this exploration is to understand how such a structural change affects the compound's interaction with other biological targets.

A study by M. J. Meckler and colleagues in 2022 provides a concrete, albeit limited, example of the cross-reactivity profile of 2,6-diazaspiro[3.3]heptane derivatives.[3] In their investigation of sigma-2 (σ2) receptor ligands, they synthesized and evaluated a series of compounds where the traditional piperazine core was replaced with various diazaspiroalkanes, including 2,6-diazaspiro[3.3]heptane. The binding affinities for both the intended target (σ2 receptor) and a common off-target (σ1 receptor) were determined, offering a glimpse into the selectivity of these scaffolds.

The data below is excerpted and adapted from this study to illustrate the kind of comparative data essential for evaluating cross-reactivity.

Table 1: Comparative Binding Affinities of Piperazine and 2,6-Diazaspiro[3.3]heptane Analogs for σ1 and σ2 Receptors [3]

Compound IDCore ScaffoldR Groupσ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)
1 PiperazineBenzimidazolone-ethyl151500100
2a 2,6-Diazaspiro[3.3]heptaneBenzimidazolone-ethyl350>10,000>28.6
2b 2,6-Diazaspiro[3.3]heptaneBenzimidazolone-butyl280>10,000>35.7

Note: This table is a simplified representation of data presented in the cited literature for illustrative purposes. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

From this limited dataset, it is evident that the replacement of the piperazine core with the 2,6-diazaspiro[3.3]heptane scaffold in this particular chemical series resulted in a decrease in affinity for the σ2 receptor. However, it also maintained a low affinity for the σ1 receptor, indicating a degree of selectivity. This highlights the importance of empirical testing for each new scaffold and functionalization pattern. While the dithia-analog of these compounds has not been reported, this data provides a starting point for understanding how the spiro[3.3]heptane core can influence receptor interactions.

Broader Cross-Reactivity Profiling

To comprehensively assess the cross-reactivity of a novel compound, broader screening against a panel of common off-targets is standard practice in the pharmaceutical industry. These panels typically include a range of G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes that are known to be associated with adverse drug reactions.[4]

Table 2: Representative Off-Target Panel for In Vitro Safety Pharmacology Profiling

Target ClassRepresentative Targets
GPCRs Adrenergic (α1, α2, β), Dopaminergic (D1, D2), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Histaminergic (H1), Opioid (μ, δ, κ)
Ion Channels hERG (potassium channel), Sodium channels, Calcium channels
Kinases A panel of representative kinases from different families (e.g., tyrosine kinases, serine/threonine kinases)
Enzymes Cyclooxygenases (COX-1, COX-2), Phosphodiesterases (PDEs), Monoamine Oxidase (MAO-A, MAO-B)
Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)

This table is a generalized representation of targets often included in commercially available safety screening panels, such as the SafetyScreen44™ panel.

While specific data for this compound derivatives against such a panel is not available, it is crucial that any novel compound based on this scaffold be subjected to this type of profiling to identify potential liabilities early in the drug discovery process.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cross-reactivity and off-target effects of small molecules.

Competitive Radioligand Binding Assay for Off-Target Screening

This assay is a cornerstone for determining the affinity of a test compound for a wide range of receptors and transporters.[5][6]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific off-target receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-prazosin for the α1-adrenergic receptor).

  • Test Compound: Functionalized this compound derivative.

  • Assay Buffer: Buffer optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: For detection of radioactivity.

  • Glass Fiber Filters: Pre-treated with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester or vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation of Reagents:

    • Thaw the receptor preparation on ice and resuspend in assay buffer to a predetermined protein concentration.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand in assay buffer to a concentration typically at or below its dissociation constant (Kd).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add receptor preparation, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor.

    • Test Compound Wells: Add receptor preparation, radioligand, and the serially diluted test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GPCR Functional Assay (cAMP Measurement)

Functional assays are crucial to determine whether a compound that binds to an off-target receptor acts as an agonist, antagonist, or inverse agonist.[7][8]

Objective: To assess the functional effect of a test compound on a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: A recombinant cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Test Compound: Functionalized this compound derivative.

  • Reference Agonist and Antagonist: For the target GPCR.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, FRET, or ELISA-based).

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation Buffer: A buffer compatible with the cAMP assay kit.

Procedure:

  • Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into 96- or 384-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in stimulation buffer.

  • Assay Protocol (Agonist Mode):

    • Remove the cell culture medium and add the stimulation buffer containing the PDE inhibitor.

    • Add the serially diluted test compound or reference agonist to the wells.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Assay Protocol (Antagonist Mode):

    • Pre-incubate the cells with the serially diluted test compound or reference antagonist for a specific time (e.g., 15-30 minutes).

    • Add the reference agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a further 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells (if required by the kit) and follow the manufacturer's protocol for the cAMP assay kit to measure the cAMP concentration in each well.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

    • Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value. This can be used to calculate the antagonist affinity (Kb).

Mandatory Visualizations

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Receptor, Radioligand, Test Compound) plate_setup Set up 96-well Plate (Total, Non-specific, Test Wells) prep_reagents->plate_setup Load Plate incubation Incubate to Equilibrium plate_setup->incubation Start Reaction filtration Filter and Wash incubation->filtration Terminate Reaction quantification Quantify Radioactivity filtration->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathway_GPCR_cAMP cluster_membrane Cell Membrane GPCR GPCR (Gs or Gi) G_protein G-protein (Gs or Gi) GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Ligand Ligand (Test Compound) Ligand->GPCR Binds G_protein->AC Stimulates (Gs) or Inhibits (Gi) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: Simplified GPCR signaling pathway via cAMP.

Conclusion

While the cross-reactivity profile of functionalized this compound remains to be elucidated, the study of its aza-analogs provides a valuable starting point for anticipating potential off-target interactions. The 2,6-diazaspiro[3.3]heptane scaffold, as a piperazine bioisostere, demonstrates that modifications to the core ring system can significantly impact receptor binding and selectivity. Therefore, comprehensive in vitro safety pharmacology profiling, utilizing assays such as those detailed in this guide, is an indispensable step in the preclinical development of any novel compound derived from the this compound scaffold. Such studies will be critical in identifying and mitigating potential safety liabilities, ultimately paving the way for the development of safer and more effective medicines.

References

Assessing the Biocompatibility of 2,6-Dithiaspiro[3.3]heptane-Containing Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design of novel therapeutic and diagnostic agents. This guide provides a comparative assessment of the biocompatibility of materials containing 2,6-Dithiaspiro[3.3]heptane (DTSH), a unique spirocyclic compound, against two well-established biodegradable polymers: Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL).

While experimental data on the biocompatibility of DTSH-containing materials is currently limited in publicly available literature, this guide will infer potential biocompatibility characteristics based on studies of structurally related compounds, including other spirocyclic molecules and polymers containing thioether linkages. This inferred profile will be juxtaposed with the extensive experimental data available for PLGA and PCL, providing a framework for preliminary assessment and highlighting areas for future investigation.

In Vitro Cytotoxicity Comparison

In vitro cytotoxicity assays are fundamental in the initial screening of biomaterials. These tests evaluate the potential of a material to cause cell death or inhibit cell proliferation. Commonly used assays include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane damage.

While no direct cytotoxicity data for DTSH-containing materials were found, studies on other novel spirocyclic heterocycles have shown a range of cytotoxic effects, often investigated for their potential as anticancer agents.[1][2][3][4] This suggests that the biocompatibility of DTSH-containing materials would be highly dependent on the specific molecular design and the cell type it interacts with. In contrast, polymers containing thioether linkages have been shown in some studies to be non-cytotoxic, indicating that the sulfur atoms within the DTSH structure may not inherently confer toxicity.[5][6][7][8]

Below is a summary of representative quantitative in vitro cytotoxicity data for the comparator materials, PLGA and PCL.

MaterialCell LineAssayConcentrationViability (%)Citation
PLGAMurine Bone Marrow-Derived Macrophages (BMDM)MTT1 mg/mL>80%[9]
PLGAMurine Bone Marrow-Derived Macrophages (BMDM)Trypan Blue1 mg/mL~99%[9]
PCL/Alginate3T3 FibroblastsMTT-~27.7% - 36.6%[10]
PCLHuman Bone Marrow Mesenchymal Stem Cells (hBMMSCs)--No significant difference from control[11]

In Vivo Biocompatibility Comparison

In vivo studies provide a more comprehensive assessment of a material's biocompatibility by evaluating the tissue response to an implanted material. This includes observing the inflammatory response, fibrous capsule formation, and material degradation over time.

For DTSH-containing materials, the in vivo response is yet to be characterized. The presence of thioether bonds may influence the degradation profile and the subsequent tissue reaction. For comparison, PLGA and PCL have been extensively studied in various animal models.

MaterialAnimal ModelImplantation SiteTime PointKey FindingsCitation
PLGARatSubcutaneous2, 4, 8 weeksDecreased inflammation over time with well-organized tissue structure and collagen deposition.[12]
PLGAHamsterOral Mucosa-Confirmed biocompatibility and potential to accelerate healing.
PCLRatSubcutaneous60 daysFormation of a thin fibrous capsule with no signs of inflammatory infiltrate.
PCLBeagle DogAlveolar Bone Defect-Maintained physical space with no inflammatory infiltrates observed.
PCL/PLA/ZnO-NP-Subcutaneous-Healed without an aggressive immune response.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of biocompatibility. Below are outlines of common in vitro and in vivo methodologies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Material Exposure: Introduce the test material (e.g., polymer films, nanoparticles, or extracts) to the cells at various concentrations.

  • Incubation: Incubate the cells with the material for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 2 mg/mL) to each well.

  • Formazan Formation: Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_material Add Material to Cells cell_seeding->add_material material_prep Prepare Material Samples material_prep->add_material incubation Incubate (24-72h) add_material->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_incubation Incubate (3-4h) add_mtt->formazan_incubation add_solubilizer Add Solubilizer formazan_incubation->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Workflow for the MTT cytotoxicity assay.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.

  • Cell Culture and Treatment: Prepare and treat cells with the test material in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • Reaction Mixture: Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Add the reaction mixture to the supernatant samples and incubate at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. The amount of color formed is proportional to the number of lysed cells.

In Vivo Subcutaneous Implantation

This protocol outlines a general procedure for assessing the local tissue response to a biomaterial implanted subcutaneously in a rodent model, following ISO 10993-6 standards.

  • Animal Model: Use adult male Wistar rats (250-350g).

  • Anesthesia: Anesthetize the animals using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure:

    • Shave and disinfect the dorsal skin.

    • Make a small incision and create a subcutaneous pocket by blunt dissection.

    • Insert the sterile biomaterial implant into the pocket.

    • Suture the incision.

  • Post-operative Care: Monitor the animals for signs of infection or distress.

  • Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.

  • Histological Analysis:

    • Fix the tissue in 10% buffered formalin.

    • Process the tissue for paraffin embedding.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

    • Evaluate the tissue response, including the inflammatory cell infiltrate, fibrous capsule formation, and neovascularization.

InVivo_Implantation_Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_analysis Histological Analysis anesthesia Anesthetize Animal incision Dorsal Incision anesthesia->incision pocket Create Subcutaneous Pocket incision->pocket implant Insert Sterile Material pocket->implant suture Suture Incision implant->suture monitoring Monitor Animal suture->monitoring explantation Explant Tissue at Time Points monitoring->explantation fixation Fix Tissue (Formalin) explantation->fixation processing Paraffin Embedding & Sectioning fixation->processing staining H&E Staining processing->staining evaluation Microscopic Evaluation staining->evaluation

Workflow for in vivo subcutaneous implantation study.

Key Signaling Pathways in Biocompatibility

The interaction of a biomaterial with cells and tissues is a complex process mediated by various signaling pathways. Understanding these pathways is crucial for designing materials that elicit the desired biological response.

Integrin-Mediated Signaling

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and play a pivotal role in the cellular response to biomaterials.[1][2][6]

  • Adhesion and Recognition: The surface properties of a biomaterial influence the adsorption of ECM proteins, which in turn dictates which integrins will bind. This initial recognition is a key determinant of subsequent cellular behavior.

  • Downstream Signaling: Integrin clustering upon ligand binding activates intracellular signaling cascades, such as the focal adhesion kinase (FAK) pathway.[1] This can influence cell survival, proliferation, differentiation, and migration.

Integrin_Signaling Biomaterial Biomaterial Surface ECM_Protein Adsorbed ECM Proteins Biomaterial->ECM_Protein Protein Adsorption Integrin Integrin Receptor ECM_Protein->Integrin Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Downstream Downstream Signaling (e.g., Ras-ERK, PI3-K) FAK->Downstream Cell_Response Cellular Response (Adhesion, Proliferation, Differentiation) Downstream->Cell_Response

Integrin-mediated cell-biomaterial interaction.

NF-κB Signaling in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7] The implantation of a biomaterial can trigger an inflammatory cascade where NF-κB plays a central role.

  • Activation: The presence of a foreign material can activate immune cells, such as macrophages, leading to the activation of the NF-κB signaling pathway.

  • Pro-inflammatory Cytokine Production: Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[7]

  • Resolution of Inflammation: The magnitude and duration of NF-κB activation can determine whether the inflammatory response is acute and resolving or chronic and detrimental to tissue integration.

NFkB_Signaling Biomaterial Biomaterial Implant Macrophage Macrophage Activation Biomaterial->Macrophage NFkB_Activation NF-κB Activation Macrophage->NFkB_Activation Nuclear_Translocation Nuclear Translocation NFkB_Activation->Nuclear_Translocation Gene_Expression Pro-inflammatory Gene Expression Nuclear_Translocation->Gene_Expression Cytokines Cytokine Release (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

References

Safety Operating Guide

Prudent Disposal of 2,6-Dithiaspiro[3.3]heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 2,6-Dithiaspiro[3.3]heptane, tailored for researchers, scientists, and professionals in drug development.

The cornerstone of safe disposal is to treat the substance as hazardous waste and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols that comply with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
Body Protection A laboratory coat should be worn. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and compatible waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Collection:

  • Collect waste this compound in a container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • For solid waste, carefully transfer it into the waste container, avoiding the generation of dust.

  • For solutions, use a funnel to pour the waste into the designated container to prevent spills.

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."

  • The label should also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • Any known hazards (e.g., "Irritant").

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the container is stored away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

  • Disposal should be carried out by a licensed professional waste disposal service.[1]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound Waste B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves A->B C Is there a designated hazardous waste container? B->C D Obtain a compatible and properly labeled container. C->D No E Carefully transfer waste into the container. Avoid dust/splashes. C->E Yes D->E F Is the container full or no longer in use? E->F G Seal the container securely. F->G Yes H Store in a designated Satellite Accumulation Area. F->H No G->H I Contact EHS for waste pickup. H->I J End: Waste properly disposed. I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dithiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemicals is paramount. This guide provides essential, immediate safety and logistical information for 2,6-Dithiaspiro[3.3]heptane, including personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Overview:

Personal Protective Equipment (PPE):

To ensure personal safety when handling this compound, the following PPE is mandatory.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and eye irritation[1][6].
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-retardant lab coat, and closed-toe shoes.To prevent skin contact, which may cause irritation[1][7][8].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.To avoid inhalation of vapors, which may cause respiratory irritation[1][2].

Operational and Disposal Plans:

A systematic approach to handling and disposal is critical for safety and environmental protection.

Experimental Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.

  • Handling:

    • Conduct all work with 2,6-Dithiaspiro[3..3]heptane inside a certified chemical fume hood to minimize inhalation exposure[1].

    • Avoid direct contact with skin and eyes by wearing the recommended PPE at all times[1][6].

    • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge if the compound is flammable, a common characteristic of related small molecules[6].

    • Keep containers tightly closed when not in use to prevent the release of vapors[1].

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for proper disposal. Do not allow the chemical to enter drains or waterways[1].

  • Disposal:

    • Dispose of waste, including contaminated PPE and spill cleanup materials, as hazardous chemical waste in accordance with local, state, and federal regulations[1][7].

    • Do not dispose of this compound down the drain.

Safety Workflow Diagram:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_fume_hood Work in Fume Hood prep_emergency->handle_fume_hood handle_avoid_contact Avoid Skin/Eye Contact handle_fume_hood->handle_avoid_contact emergency_spill Spill Occurs handle_fume_hood->emergency_spill handle_close_container Keep Container Closed handle_avoid_contact->handle_close_container emergency_exposure Personal Exposure handle_avoid_contact->emergency_exposure cleanup_waste Segregate Hazardous Waste handle_close_container->cleanup_waste cleanup_spill Manage Spills Promptly cleanup_dispose Dispose via EHS Protocols cleanup_spill->cleanup_dispose cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate emergency_spill->cleanup_spill Follow Spill Protocol emergency_exposure->prep_emergency Use Eyewash/Shower

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.